PXT-012253
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1835647-08-9 |
|---|---|
Molecular Formula |
C13H11ClN2OS |
Molecular Weight |
278.76 g/mol |
IUPAC Name |
N-(4-chloro-3-methylsulfanylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2OS/c1-18-12-8-9(5-6-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17) |
InChI Key |
BWRWLAWESQPUSB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PXT-012253
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXT-012253 is a novel radioligand designed for Positron Emission Tomography (PET) imaging of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). As a positive allosteric modulator (PAM), this compound binds to a site topographically distinct from the orthosteric glutamate binding site, offering high specificity and affinity. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used for its characterization. Quantitative data from preclinical and clinical studies are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its function.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability. Among the eight subtypes, mGlu4 has emerged as a promising therapeutic target for neurological and psychiatric disorders, including Parkinson's disease. This compound, labeled with carbon-11 (B1219553) ([11C]PXT012253), serves as a critical tool for in vivo quantification and assessment of mGlu4 receptor occupancy by therapeutic candidates. Understanding its mechanism of action is paramount for the accurate interpretation of PET imaging data in clinical and preclinical research.
Physicochemical and Pharmacokinetic Properties
This compound exhibits favorable properties for a PET radioligand, including high affinity for its target, good brain penetration, and appropriate kinetics for imaging.
Table 1: Quantitative Pharmacological and Kinetic Data for [11C]PXT012253
| Parameter | Value | Species | Reference |
| Binding Affinity (IC50) | 3.4 nM | In vitro | [1] |
| Brain Uptake (Peak SUV) | 4.3 - 6.3 | Human | [1] |
| Metabolism | 10-20% parent compound remaining at 20 min post-injection | Human | [1] |
| Test-Retest Variability (VT) | <7% in key brain regions | Human | |
| Effective Dose | 0.0042 mSv/MBq | Non-human primate | [2] |
Mechanism of Action: Targeting the mGlu4 Receptor
This compound functions as a positive allosteric modulator of the mGlu4 receptor. This means it does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous ligand, glutamate. This allosteric modulation allows for a fine-tuning of physiological signaling rather than a simple on/off response.
Canonical Gαi/o-Coupled Signaling Pathway
The primary signaling mechanism of the mGlu4 receptor is through its coupling to the inhibitory G protein, Gαi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing ion channel function and gene expression.
Non-Canonical Gq-Coupled Signaling via H1 Receptor Crosstalk
Recent evidence suggests that mGlu4 receptors can engage in crosstalk with other GPCRs, leading to atypical signaling. One such interaction is with the histamine (B1213489) H1 receptor, which is coupled to the Gαq protein. In the presence of H1 receptor activation, stimulation of the mGlu4 receptor can lead to the activation of Phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentration ([Ca2+]) and the activation of Protein Kinase C (PKC). This biased agonism suggests a more complex regulatory role for mGlu4 than previously understood.
Experimental Protocols
The characterization of [11C]PXT012253 has involved a series of preclinical and clinical experiments. Below are generalized protocols for key experimental procedures.
Radiosynthesis of [11C]PXT012253
While detailed, step-by-step protocols are often proprietary, the synthesis of [11C]PXT012253 generally follows established methods for carbon-11 labeling. The process typically involves the reaction of a precursor molecule with a [11C]-methylating agent, such as [11C]methyl iodide or [11C]methyl triflate, which is produced from cyclotron-generated [11C]CO2. The radiolabeled product is then purified using high-performance liquid chromatography (HPLC).
Human PET Imaging Protocol
The following is a generalized protocol for PET imaging in human subjects with [11C]PXT012253, based on published clinical studies.[1]
Table 2: Generalized Human PET Imaging Protocol for [11C]PXT012253
| Step | Description |
| Subject Preparation | Subjects are screened for eligibility and provide informed consent. A custom-fitted thermoplastic mask may be used to minimize head movement. |
| Tracer Administration | A bolus injection of [11C]PXT012253 (typically < 10 µg mass) is administered intravenously. |
| PET Scan Acquisition | Dynamic PET scanning is initiated immediately after tracer injection and continues for approximately 90-120 minutes. Data is acquired in list mode. |
| Arterial Blood Sampling | Arterial blood is sampled continuously for the first 10-15 minutes using an automated system, followed by manual arterial sampling at discrete time points throughout the scan to measure parent radiotracer concentration and metabolite formation. |
| Image Reconstruction | PET data are reconstructed using standard algorithms (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences. |
| Data Analysis | Time-activity curves are generated for various brain regions of interest. Kinetic modeling (e.g., two-tissue compartment model) is applied to the time-activity curves and the arterial input function to estimate binding parameters such as the total distribution volume (VT). |
Conclusion
This compound is a highly valuable research tool for the in vivo investigation of the mGlu4 receptor. Its primary mechanism of action involves the positive allosteric modulation of the canonical Gαi/o-coupled signaling pathway. Furthermore, emerging evidence of crosstalk with the H1 receptor highlights a more complex and nuanced role for mGlu4 in neuronal signaling. The detailed understanding of this compound's mechanism of action, supported by robust experimental data, is essential for its effective application in neuroscience research and the development of novel therapeutics targeting the mGlu4 receptor.
References
- 1. Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of [11C]PXT012253 as a PET Radioligand for mGlu4 Allosteric Modulators in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
PXT-012253: A Technical Whitepaper on its Binding Affinity, Selectivity, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXT-012253 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a promising therapeutic target for neurological disorders such as Parkinson's disease. This document provides a comprehensive technical overview of the binding characteristics of this compound, including its high affinity for mGluR4 and its selectivity profile against other mGluR subtypes. Detailed experimental protocols for in vitro binding assays and in vivo positron emission tomography (PET) imaging are provided to facilitate further research and development. Additionally, the mGluR4 signaling pathway is visually represented to provide a clear understanding of the compound's mechanism of action.
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a member of the Group III mGluRs, is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its localization at presynaptic terminals allows it to modulate neurotransmitter release, making it an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound has emerged as a key tool for studying the role of mGluR4, both as a research compound and as a PET radioligand, [¹¹C]PXT012253, for in vivo imaging. Understanding its binding affinity and selectivity is crucial for the interpretation of experimental results and for the advancement of mGluR4-targeted drug discovery programs.
Binding Affinity of this compound
This compound demonstrates high-affinity binding to the mGluR4 receptor. The affinity is typically quantified by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (Ki).
| Parameter | Value | Assay Type | Cell Line |
| IC50 | 3.4 nM | Radioligand Competition Binding | CHO cells expressing rat mGluR4 |
| Ki | 3.4 nM | Radioligand Competition Binding | CHO cells expressing rat mGluR4 |
Table 1: In Vitro Binding Affinity of this compound for mGluR4.
Selectivity Profile of this compound
The selectivity of a compound is critical for minimizing off-target effects. Based on available data, this compound exhibits good selectivity for mGluR4 over other mGluR subtypes.
| Receptor Subtype | Activity |
| mGluR1 | No agonist or antagonist activity |
| mGluR2 | No agonist or antagonist activity |
| mGluR5 | No agonist or antagonist activity |
| mGluR6 | No agonist or antagonist activity |
| mGluR8 | Weak agonist activity |
Table 2: Selectivity Profile of this compound against other mGluR Subtypes.
A comprehensive screening of this compound against a broader panel of central nervous system receptors, ion channels, and transporters (e.g., a CEREP or Eurofins safety panel) is not publicly available at this time. Such studies would be essential for a complete off-target risk assessment in a drug development context.
mGluR4 Signaling Pathway
This compound acts as a positive allosteric modulator, enhancing the effect of the endogenous ligand, glutamate, on the mGluR4 receptor. The canonical signaling pathway for mGluR4 involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, alternative pathways have also been described.
Canonical and alternative mGluR4 signaling pathways.
Experimental Protocols
In Vitro Radioligand Competition Binding Assay
This protocol outlines the general steps for determining the binding affinity of a test compound like this compound for the mGluR4 receptor.
Workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Cell Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing rat mGluR4 are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a suitable radioligand that binds to the allosteric site of mGluR4.
-
Increasing concentrations of the unlabeled test compound (this compound).
-
The prepared cell membranes.
-
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The contents of each well are rapidly filtered through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to reduce non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo [¹¹C]PXT012253 PET Imaging
This protocol describes the general procedure for performing a PET scan in non-human primates or humans using [¹¹C]PXT012253 to quantify mGluR4 in the brain.
Workflow for an in vivo [¹¹C]PXT012253 PET imaging study.
Detailed Methodology:
-
Radioligand Synthesis and Quality Control:
-
[¹¹C]PXT012253 is synthesized via N-[¹¹C]methylation of a suitable precursor.
-
The final product is purified by HPLC and formulated in a sterile solution for injection.
-
Quality control tests are performed to ensure radiochemical purity, specific activity, and sterility.
-
-
Subject Preparation:
-
Human subjects are typically required to fast for several hours prior to the scan.
-
For non-human primate studies, anesthesia is induced and maintained throughout the imaging procedure.
-
-
PET Scan Acquisition:
-
A transmission scan is performed prior to the injection of the radioligand for attenuation correction.
-
[¹¹C]PXT012253 is administered as an intravenous bolus injection.
-
A dynamic emission scan is acquired in list mode for a duration of, for example, 90-120 minutes.
-
-
Arterial Blood Sampling and Analysis:
-
Arterial blood samples are collected throughout the scan to measure the concentration of radioactivity in whole blood and plasma.
-
Plasma samples are analyzed by HPLC to determine the fraction of radioactivity corresponding to the parent compound ([¹¹C]PXT012253) versus its radiometabolites. This is used to generate a metabolite-corrected plasma input function.
-
-
Image Reconstruction and Data Analysis:
-
The PET data are reconstructed into a series of dynamic images.
-
Regions of interest (ROIs) are drawn on the images, often co-registered with an MRI scan for anatomical guidance.
-
Time-activity curves (TACs) for each ROI are generated.
-
Kinetic modeling (e.g., two-tissue compartment model or graphical analysis like the Logan plot) is applied to the TACs and the plasma input function to estimate binding parameters such as the total distribution volume (VT), which is proportional to the density of available receptors.
-
Conclusion
This compound is a valuable pharmacological tool with high affinity and good selectivity for the mGluR4 receptor. The detailed methodologies provided in this whitepaper for assessing its binding characteristics and for its use in in vivo imaging are intended to support the research community in further elucidating the role of mGluR4 in health and disease. Future studies providing a more comprehensive off-target selectivity profile will be beneficial for the continued development of this compound and other mGluR4-targeting compounds.
PXT-012253 for mGluR4 Receptor Mapping: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PXT-012253, a novel radioligand for the mapping of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). The document covers its binding characteristics, experimental protocols for its use in positron emission tomography (PET), and the underlying signaling pathways of its target receptor.
Introduction to this compound and mGluR4
This compound is a carbon-11 (B1219553) labeled positive allosteric modulator (PAM) of the mGluR4 receptor.[1] It serves as a valuable tool for in vivo imaging and quantification of mGluR4 in the brain using PET. The mGluR4 receptor, a member of the Group III metabotropic glutamate receptors, is predominantly located on presynaptic terminals. It plays a crucial role in modulating neurotransmission and is a promising therapeutic target for neurological disorders such as Parkinson's disease.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity of this compound for mGluR4
| Parameter | Value | Species | Notes |
| IC₅₀ | 3.4 nM | Not Specified | |
| Ki | 3 nM | Not Specified |
Table 2: In Vivo [¹¹C]this compound PET Imaging Data in Healthy Humans
| Brain Region | Total Distribution Volume (Vₜ) | Test-Retest Variability (%) |
| Pons | 5.0 ± 0.5 | 3.3 |
| Putamen | 4.3 ± 0.4 | 4.2 |
| Thalamus | 5.1 ± 0.4 | 2.8 |
| Frontal Cortex | 3.6 ± 0.3 | 6.4 |
| Cerebellum | 3.9 ± 0.3 | 8.0 |
Vₜ values are presented as mean ± standard deviation. Data extracted from studies utilizing two-tissue compartment models (2TC), Logan graphical analysis, and multilinear analysis (MA1) for quantification.[2][3]
Table 3: In Vivo [¹¹C]this compound PET Imaging Data in Non-Human Primates (Cynomolgus Monkeys)
| Brain Region | Total Distribution Volume (Vₜ) |
| Striatum | High |
| Thalamus | High |
| Cortex | Moderate |
| Cerebellum | Moderate |
Specific Vₜ values for different brain regions in non-human primates were not consistently reported across the reviewed literature. The table reflects the relative binding observed.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Radiosynthesis of [¹¹C]this compound
A detailed, step-by-step protocol for the radiosynthesis of [¹¹C]this compound is not publicly available in the reviewed literature. However, the synthesis of carbon-11 labeled compounds generally involves the following steps:
-
Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
Conversion to a reactive precursor: The [¹¹C]CO₂ is then rapidly converted into a reactive methylating agent, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
-
Radiolabeling reaction: The appropriate precursor of this compound is reacted with the [¹¹C]methylating agent to introduce the carbon-11 label. This is typically performed in an automated synthesis module.
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the [¹¹C]this compound from unreacted precursors and byproducts.
-
Formulation: The purified [¹¹C]this compound is formulated in a physiologically compatible solution for intravenous injection.
In Vitro Binding Assay for mGluR4 PAMs
A specific in vitro binding assay protocol for this compound is not detailed in the available literature. However, a general protocol for characterizing mGluR4 PAMs using a radiolabeled ligand is as follows:
-
Membrane Preparation: Membranes from cells expressing the mGluR4 receptor are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled mGluR4 ligand (e.g., [³H]-labeled agonist or antagonist) in the presence and absence of varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC₅₀ or Ki of the test compound. This is often done in the presence of a fixed concentration of glutamate to assess the positive allosteric modulation.
In Vivo PET Imaging Protocol (Human)
The following protocol is based on studies conducted in healthy human volunteers:[2][3]
-
Subject Preparation: Subjects are typically fasted for at least 4 hours prior to the scan. A cannula is inserted into a peripheral vein for radiotracer injection and another in the contralateral radial artery for blood sampling.
-
Radiotracer Injection: A bolus of [¹¹C]this compound (typically around 400 MBq) is injected intravenously.
-
PET Scan Acquisition: Dynamic PET scanning is performed for 90-120 minutes.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which is used as an input function for kinetic modeling.
-
Image Reconstruction and Analysis: PET data are reconstructed, and time-activity curves are generated for various brain regions of interest. The total distribution volume (Vₜ) is then calculated using kinetic models such as the two-tissue compartment model (2TC), Logan graphical analysis, or multilinear analysis (MA1).
Visualizations
mGluR4 Signaling Pathways
Caption: Presynaptic mGluR4 signaling pathways.
Experimental Workflow for mGluR4 Receptor Mapping
Caption: Experimental workflow for mGluR4 mapping with [¹¹C]this compound.
References
Preclinical Profile of mGluR4 Positive Allosteric Modulators: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth overview of the preclinical evaluation of metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulators (PAMs) in rodent models. While direct therapeutic studies on the PET ligand PXT-012253 are not publicly available, this document summarizes the compelling preclinical data for other selective mGluR4 PAMs, establishing the therapeutic rationale for targeting this receptor. This compound serves as a critical tool for quantifying target engagement and receptor occupancy, essential for the clinical translation of these therapeutic agents.
Introduction: The Therapeutic Potential of mGluR4 Modulation
Metabotropic glutamate receptor 4 (mGluR4), a Group III metabotropic glutamate receptor, is predominantly located presynaptically in key brain regions, where it modulates neurotransmitter release. Its role in regulating glutamatergic and GABAergic transmission has made it an attractive target for a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of mGluR4 offer a sophisticated therapeutic approach by enhancing the receptor's response to the endogenous ligand, glutamate, thereby offering a more nuanced modulation of synaptic activity compared to direct agonists.
Preclinical research has demonstrated the potential of mGluR4 PAMs in models of Parkinson's disease, anxiety, and depression. These studies highlight the promise of this therapeutic strategy and underscore the importance of tools like this compound to bridge the gap between preclinical efficacy and clinical validation.
Preclinical Efficacy of mGluR4 PAMs in Rodent Models
The following tables summarize key quantitative data from preclinical studies with selective mGluR4 PAMs in rodent models of Parkinson's disease, anxiety, and depression.
Table 1: Efficacy of mGluR4 PAMs in a Rodent Model of Parkinson's Disease
| Compound | Animal Model | Test | Key Finding | Reference |
| ADX88178 | Haloperidol-induced catalepsy in rats | Catalepsy Score | Reverses catalepsy at 3 and 10 mg/kg.[1][2] | [1][2] |
| Foliglurax | MPTP-lesioned male mice | Striatal Dopamine (B1211576) Levels | Prevents MPTP-induced decrease in dopamine at 3 mg/kg.[3] | [3] |
| Foliglurax | MPTP-lesioned male mice | Striatal DAT Binding | Prevents MPTP-induced decrease in DAT binding at 3 mg/kg.[3] | [3] |
Table 2: Anxiolytic-like Effects of mGluR4 PAMs in Rodent Models
| Compound | Animal Model | Test | Key Finding | Reference |
| VU 0155041 | Wild-type male mice | Elevated Zero Maze | Reduces anxiety-like behavior.[4] | [4] |
| LSP1-2111 | Mice | Elevated Plus Maze | Anxiolytic effects observed.[5] | [5] |
Table 3: Antidepressant-like Effects of mGluR4 Modulation in Rodent Models
| Compound/Target | Animal Model | Test | Key Finding | Reference |
| LSP4-2022 (mGluR4 agonist) | Mice | Tail Suspension Test | Increased behavioral despair (pro-depressant effect).[6] | [6] |
| LSP4-2022 (mGluR4 agonist) | Mice | Forced Swim Test | Increased behavioral despair (pro-depressant effect).[6] | [6] |
Note: The findings with LSP4-2022 suggest that direct agonism of mGluR4 may have pro-depressant effects, highlighting the nuanced effects of receptor modulation and the potential for different outcomes with PAMs versus direct agonists.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for assessing antidepressant-like activity.
-
Apparatus: A transparent cylindrical tank (typically 20 cm in diameter and 40-50 cm high) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs.
-
Procedure:
-
Mice or rats are individually placed into the cylinder for a 6-minute session.
-
The session is typically video-recorded for later analysis.
-
The key behavior measured is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
The duration of immobility is scored during the last 4 minutes of the 6-minute test.
-
-
Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard behavioral assay for evaluating anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and elevated above the floor. It consists of two open arms and two closed arms (with high walls), with a central platform.
-
Procedure:
-
Rodents are placed on the central platform facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The session is recorded, and the time spent in and the number of entries into the open and closed arms are measured.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
Visualization of Pathways and Workflows
mGluR4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGluR4 receptor. As a member of the Group III metabotropic glutamate receptors, mGluR4 is coupled to the Gi/o protein.
Preclinical Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study evaluating a novel mGluR4 PAM.
Conclusion
The preclinical data for selective mGluR4 PAMs provide a strong rationale for their development in the treatment of Parkinson's disease and potentially other CNS disorders. While this compound is a PET ligand and not a therapeutic agent itself, its role in enabling robust target engagement and receptor occupancy studies in both preclinical models and human subjects is invaluable. Such imaging studies are critical for de-risking clinical development and optimizing dosing strategies for novel mGluR4 PAMs. This technical guide serves as a foundational resource for researchers in this promising area of drug discovery.
References
- 1. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Foliglurax, a positive allosteric modulator of the metabotrophic glutamate receptor 4, protects dopaminergic neurons in MPTP-lesioned male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measures of anxiety, sensorimotor function, and memory in male and female mGluR4-/- mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel mGlu4 selective agonist LSP4-2022 increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
[11C]PXT012253: A PET Radioligand for a Novel Parkinson's Disease Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
While not a traditional biomarker, [11C]PXT012253 is a promising new tool in the field of Parkinson's disease research. It is a positron emission tomography (PET) radioligand designed to visualize and quantify the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a potential therapeutic target for managing the motor complications associated with long-term levodopa (B1675098) use.[1][2] This guide provides a comprehensive overview of [11C]PXT012253, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Introduction to [11C]PXT012253 and its Target, mGlu4
[11C]PXT012253 is a carbon-11 (B1219553) labeled PET radioligand that binds to an allosteric site on the mGlu4 receptor.[2] The modulation of this presynaptic receptor has been identified as a promising therapeutic strategy for Parkinson's disease, particularly for levodopa-induced dyskinesia.[2] The ability to quantify mGlu4 in the living human brain using a PET ligand like [11C]PXT012253 is a significant advancement, as it can provide evidence that a clinical drug candidate is reaching and binding to its intended target.[2]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from studies characterizing [11C]PXT012253 in both non-human primates and healthy human volunteers.
Table 1: [11C]PXT012253 Properties and Biodistribution
| Parameter | Value | Species | Source |
| Affinity for mGlu4 (nM) | 3.4 | - | [1] |
| Brain Uptake (SUV) | 4.3 - 6.3 | Human | [1] |
| Parent Compound in Plasma (at 20 min) | 10 - 20% | Human | [1] |
| Test-Retest Variability of VT | 17% | Non-human primate | [1] |
| Absolute Variability of VT (2TC) | 2.8 - 8.0% | Human | [1] |
| Estimated Human Effective Dose (mSv/MBq) | 0.0042 | Non-human primate | [2] |
SUV: Standardized Uptake Value; VT: Volume of Distribution; 2TC: Two-Tissue Compartment Model
Table 2: Regional Brain Uptake and Test-Retest Variability in Healthy Humans
| Brain Region | VT (2TC) | Absolute Variability (%) |
| Thalamus | High | - |
| Striatum | Medium | - |
| Cortical Regions | Low | - |
| Cerebellum | Low | - |
Data from a study in six healthy volunteers.[1] VT values ranged from 3.6 to 6.1 across selected brain regions.[1]
Experimental Protocols
This protocol outlines the methodology used to characterize [11C]PXT012253 in cynomolgus monkeys.[2]
-
Radioligand Synthesis: [11C]PXT012253 is synthesized with a high specific radioactivity.
-
Animal Preparation: Cynomolgus monkeys are anesthetized and positioned in the PET scanner.
-
Baseline and Blocking Scans:
-
A baseline scan is performed following the intravenous injection of [11C]PXT012253.
-
A separate blocking scan is conducted with the pre-administration of a structurally different mGlu4 allosteric ligand, PXT002331, which is in clinical trials for Parkinson's disease.[2]
-
-
Blood Sampling and Analysis: Arterial blood samples are collected throughout the scan to measure radioactivity and determine the radiometabolite-corrected plasma input function.
-
Data Analysis: The binding of [11C]PXT012253 in the brain is quantified using compartment and graphical modeling approaches.
-
Whole-Body Biodistribution: PET/CT scans are used to assess the distribution of [11C]PXT012253 throughout the body and to estimate the human effective dose.[2]
This protocol describes the procedure to determine the repeatability of [11C]PXT012253 binding in the human brain.[1]
-
Participant Recruitment: Healthy volunteers are recruited for the study.
-
PET Scans: Each participant undergoes two PET scans with [11C]PXT012253 on separate days.
-
Radioligand Administration: A bolus injection of [11C]PXT012253 is administered intravenously.
-
Arterial Blood Sampling: Arterial blood is sampled continuously for the initial minutes and then at discrete time points to measure radioactivity and metabolites.
-
Image Acquisition and Reconstruction: Dynamic PET data are acquired over a specified duration and reconstructed.
-
Kinetic Modeling: The regional time-activity curves are analyzed using various kinetic models (e.g., two-tissue compartment model, Logan graphical analysis) to estimate the volume of distribution (VT).
-
Test-Retest Analysis: The repeatability of the VT measurements between the two scans is calculated to assess the reliability of the radioligand.
Visualizing the Role and Workflow of [11C]PXT012253
The following diagrams illustrate the signaling pathway of mGlu4 and the experimental workflow for evaluating [11C]PXT012253.
References
- 1. Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of [11C]PXT012253 as a PET Radioligand for mGlu4 Allosteric Modulators in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Metabotropic Glutamate Receptor 4 (mGluR4) in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Group III metabotropic glutamate receptor, has emerged as a promising therapeutic target for a range of neurodegenerative diseases. Predominantly located presynaptically, mGluR4 acts as an autoreceptor and heteroreceptor to modulate the release of neurotransmitters, primarily glutamate and GABA. Its activation is generally associated with neuroprotective effects, attributed to the attenuation of excitotoxicity and neuroinflammation. This technical guide provides an in-depth overview of the current understanding of mGluR4's role in Parkinson's disease, Alzheimer's disease, Multiple Sclerosis, and Huntington's disease. It consolidates quantitative data on receptor expression and ligand affinity, details key experimental protocols, and visualizes critical signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction to mGluR4
The metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability.[1] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[2] mGluR4, along with mGluR6, mGluR7, and mGluR8, belongs to Group III.[2] These receptors are negatively coupled to adenylyl cyclase through Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels upon activation.[3][4]
mGluR4 is primarily expressed in the central nervous system (CNS), with high concentrations in the cerebellum, basal ganglia, and hippocampus.[5][6] Its presynaptic localization at both glutamatergic and GABAergic terminals allows it to fine-tune neurotransmission, a critical function in maintaining neuronal homeostasis.[7][8] Dysregulation of this modulatory role has been implicated in the pathophysiology of several neurodegenerative disorders.
Signaling Pathways
Activation of mGluR4 by its endogenous ligand, L-glutamate, or by exogenous agonists initiates a signaling cascade that culminates in the inhibition of neurotransmitter release. This is primarily achieved through the inhibition of adenylyl cyclase and the subsequent reduction in cAMP production, which in turn modulates the activity of voltage-gated calcium channels.
Role of mGluR4 in Parkinson's Disease (PD)
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor dysfunction. Glutamatergic overactivity in the basal ganglia is a key feature of PD pathology. mGluR4 is highly expressed in the basal ganglia, particularly at the striatopallidal synapse and the subthalamic nucleus (STN) to SNc projection, making it a strategic target for intervention.[7][8]
Activation of mGluR4 has been shown to be neuroprotective in animal models of PD.[8] Positive allosteric modulators (PAMs) of mGluR4 have demonstrated efficacy in reducing motor symptoms and protecting dopaminergic neurons from degeneration.[7]
Quantitative Data: mGluR4 PAMs in PD Models
| Compound | Model | Potency (EC₅₀) | Efficacy | Reference |
| PHCCC | Haloperidol-induced catalepsy (rat) | ~4 µM (in vitro) | Reversal of catalepsy | [5][7] |
| VU0155041 | Haloperidol-induced catalepsy (rat) | 798 nM (human), 693 nM (rat) | Reversal of catalepsy | [8] |
| VU0003423 | - | - | - | [5] |
| Foliglurax (PXT002331) | MPTP-induced neurodegeneration (mouse) | - | Neuroprotective | [9] |
Experimental Protocols
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a widely used paradigm to study PD-related neurodegeneration.
-
Objective: To induce dopaminergic neuron loss and assess the neuroprotective effects of mGluR4 modulators.
-
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Saline (0.9% NaCl)
-
mGluR4 PAM or vehicle
-
-
Procedure:
-
Dissolve MPTP-HCl in saline to a concentration of 2 mg/mL.
-
Administer MPTP at a dose of 20 mg/kg via intraperitoneal (i.p.) injection every 2 hours for a total of four injections.[10]
-
Administer the mGluR4 PAM (e.g., via oral gavage or i.p. injection) at a predetermined time relative to MPTP administration (pre-treatment, co-treatment, or post-treatment).
-
Monitor animals for adverse effects.
-
At 7-21 days post-MPTP administration, sacrifice the animals and harvest the brains.[11]
-
Process brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the SNc and striatum.
-
Role of mGluR4 in Alzheimer's Disease (AD)
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline.[2] Glutamate excitotoxicity is a known contributor to neuronal damage in AD.[11] mGluR4 is expressed in brain regions affected by AD, such as the hippocampus and cortex.[5][6]
Activation of mGluR4 has shown neuroprotective effects against Aβ-induced toxicity in vitro.[5] It is also suggested that mGluR4 activation can reduce neuroinflammation by modulating microglial activity.[5][11] However, some studies suggest that mGluR4 knockout mice exhibit improved long-term potentiation (LTP) in the hippocampus, indicating a complex role in synaptic plasticity.[5]
Quantitative Data: mGluR4 in AD
Currently, there is a paucity of specific quantitative data on mGluR4 expression changes in AD post-mortem tissue or the efficacy of mGluR4 PAMs in AD animal models. Research in this area is ongoing.
Experimental Protocols
-
Objective: To evaluate the effect of mGluR4 activation on microglial inflammatory responses.
-
Materials:
-
Primary microglial cultures from neonatal mice
-
Lipopolysaccharide (LPS)
-
mGluR4 agonist/PAM or vehicle
-
Reagents for nitric oxide (Griess reagent) and cytokine (ELISA kits) measurement
-
-
Procedure:
-
Isolate primary microglia from the cortices of P0-P3 mouse pups.[12]
-
Plate microglia and allow them to adhere and become quiescent.
-
Pre-treat cells with the mGluR4 agonist/PAM or vehicle for 1 hour.
-
Stimulate microglia with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
After 24 hours, collect the culture supernatant.
-
Measure nitric oxide production using the Griess assay.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.
-
Role of mGluR4 in Multiple Sclerosis (MS)
Multiple sclerosis is a chronic autoimmune disease characterized by demyelination and neurodegeneration in the CNS.[1] Glutamate excitotoxicity is implicated in the damage to oligodendrocytes and neurons in MS lesions.[13] mGluR4 is expressed on immune cells, including T cells and dendritic cells, as well as on glial cells in the CNS.[14][15]
Activation of mGluR4 has been shown to have immunomodulatory effects, promoting a shift towards a more regulatory T cell phenotype and reducing pro-inflammatory responses.[15] In the experimental autoimmune encephalomyelitis (EAE) model of MS, mGluR4 enhancers have been shown to ameliorate disease severity.[16]
Quantitative Data: mGluR4 in MS Models
Specific quantitative data on the efficacy of various mGluR4 PAMs in EAE models, including optimal dosing and therapeutic windows, is an active area of investigation.
Experimental Protocols
-
Objective: To induce an MS-like disease in mice and evaluate the therapeutic potential of mGluR4 modulators.
-
Materials:
-
C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
mGluR4 PAM or vehicle
-
-
Procedure:
-
Emulsify MOG35-55 peptide in CFA.
-
On day 0, immunize mice subcutaneously with the MOG/CFA emulsion.
-
On days 0 and 2, administer pertussis toxin via i.p. injection.
-
Begin treatment with the mGluR4 PAM or vehicle at a designated time point (e.g., at the time of immunization or at the onset of clinical signs).
-
Monitor mice daily for clinical signs of EAE and score disease severity (e.g., on a scale of 0-5).
-
At the end of the experiment, collect spinal cord and brain tissue for histological analysis of inflammation and demyelination.
-
Role of mGluR4 in Huntington's Disease (HD)
Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin (mHtt) protein.[17] This results in progressive motor, cognitive, and psychiatric disturbances. While glutamate excitotoxicity is thought to play a role in HD pathogenesis, the specific involvement of mGluR4 is not well-established.
Current State of Research
To date, there is a significant lack of research specifically investigating the role of mGluR4 in Huntington's disease. Studies have primarily focused on other metabotropic glutamate receptors, such as mGluR5.[17] There is no clear data on mGluR4 expression changes in the HD brain or preclinical studies evaluating mGluR4 modulators in HD animal models. This represents a critical knowledge gap and a potential area for future investigation.
Conclusion and Future Directions
mGluR4 represents a compelling therapeutic target for several neurodegenerative diseases, particularly Parkinson's disease, with a growing body of evidence supporting its neuroprotective and immunomodulatory roles in Alzheimer's disease and Multiple Sclerosis. The development of selective and brain-penetrant mGluR4 PAMs has provided valuable tools to probe the function of this receptor and has shown promise in preclinical models.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying the neuroprotective effects of mGluR4 activation.
-
Conducting comprehensive preclinical studies with mGluR4 PAMs in a wider range of animal models of neurodegeneration.
-
Investigating the role of mGluR4 in Huntington's disease to address the current knowledge gap.
-
Identifying biomarkers to stratify patient populations that are most likely to respond to mGluR4-targeted therapies.
The continued exploration of mGluR4 pharmacology holds significant potential for the development of novel disease-modifying therapies for these devastating neurological disorders.
References
- 1. Autoimmune encephalomyelitis ameliorated by AMPA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. Putative mGluR4 Positive Allosteric Modulators Activate Gi-Independent Anti-Inflammatory Mechanisms in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Mutant Huntingtin on mGluR5-Mediated Dual Signaling Pathways: Implications for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Neuroglial Metabotropic Glutamate Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemical staining of post-mortem adult human brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 15. Glutamatergic receptor expression changes in the Alzheimer's disease hippocampus and entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemical staining of post-mortem adult human brain sections | Springer Nature Experiments [experiments.springernature.com]
- 17. Highly Potent Peptide Therapeutics To Prevent Protein Aggregation in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Biodistribution of PXT-012253 in Non-Human Primates: A Technical Overview
Introduction
This technical guide provides a comprehensive overview of the biodistribution of PXT-012253, a novel compound under investigation, in non-human primates. The data presented herein is primarily derived from a key study characterizing [11C]PXT012253 as a Positron Emission Tomography (PET) radioligand for the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2] Understanding the distribution, accumulation, and excretion of this compound is critical for its continued development and potential clinical applications, particularly in the context of neurological disorders such as Parkinson's disease.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing in-depth quantitative data, detailed experimental protocols, and visual representations of the study workflow.
Quantitative Biodistribution Data
The biodistribution of [11C]PXT012253 was assessed in cynomolgus monkeys using whole-body PET imaging. The study revealed significant accumulation in several key organs, particularly in the initial phase following administration.[1][2] The primary organs of accumulation and the routes of excretion are summarized below.
Organ Accumulation of [11C]PXT012253
| Organ | Accumulation Level | Phase |
| Liver | High | Initial |
| Kidney | High | Initial |
| Heart | High | Initial |
| Brain | High | Initial |
Table 1: Summary of organ accumulation of [11C]PXT012253 in cynomolgus monkeys as determined by whole-body PET.[1][2]
Brain Regional Distribution
Within the brain, [11C]PXT012253 displayed binding in regions known to express mGlu4 receptors.[1][2] The regional time-activity curves were analyzed using a two-tissue compartment model (2TC), with total distribution volume also estimated using Logan plot and multilinear analysis (MA1).[1][2]
| Brain Region | Binding Potential |
| mGlu4-expressing regions | High specific binding |
Table 2: Brain regional binding characteristics of [11C]PXT012253.[1][2]
Excretion Pathways
The study identified two primary routes for the excretion of the radioligand.[1]
| Excretion Route | Status |
| Gastrointestinal Tract | Active |
| Urinary Tract | Active |
Table 3: Primary excretion routes for [11C]PXT012253.[1]
Estimated Human Effective Dose
Based on the non-human primate data, the estimated human effective dose of [11C]PXT012253 was calculated.
| Parameter | Value |
| Effective Dose | 0.0042 mSv/MBq |
Table 4: Estimated human effective dose of [11C]PXT012253.[1]
Experimental Protocols
The biodistribution of this compound was determined using a carbon-11 (B1219553) labeled version of the compound, [11C]PXT012253, in conjunction with PET/CT imaging in cynomolgus monkeys.[1][2]
Radioligand and Animal Model
-
Radioligand: [11C]PXT012253, a carbon-11 labeled PET radioligand targeting an allosteric site of mGlu4.[1][2]
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis).[1]
Imaging Procedure
-
Anesthesia: Anesthesia was induced in the subjects prior to the imaging procedure.
-
Radioligand Administration: [11C]PXT012253 was administered intravenously.
-
Imaging Modality: Whole-body biodistribution was assessed using PET/x-ray computed tomography (PET/CT).[1][2]
-
Data Acquisition: Dynamic PET scans were acquired to observe the distribution and clearance of the radioligand over time.
Data Analysis
-
Pharmacokinetic Modeling: Brain regional time-activity curves were analyzed using a two-tissue compartment model (2TC).[1][2]
-
Distribution Volume Estimation: The total distribution volume was estimated using Logan plot and multilinear analysis (MA1).[1][2]
-
Input Function: A radiometabolite-corrected plasma input function was used for quantification.[2]
-
Blocking Study: To confirm specific binding, a blocking study was conducted using PXT002331, a structurally different mGlu4 allosteric ligand.[1][2]
Visualizations
Experimental Workflow for Biodistribution Study
Caption: Experimental workflow for the biodistribution study of [11C]PXT012253.
Signaling Pathway Context: mGlu4 Receptor Modulation
Caption: Simplified signaling context of this compound as an mGlu4 allosteric modulator.
Conclusion
The biodistribution studies of [11C]PXT012253 in non-human primates have provided crucial insights into its pharmacokinetic profile. The compound demonstrates significant brain uptake in mGlu4-expressing regions and is cleared through both gastrointestinal and urinary pathways.[1][2] These findings support the potential of this compound as a therapeutic agent and warrant further investigation in human subjects.[1] The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug developers working on this and similar compounds.
References
In Vitro Characterization of PXT-012253: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXT-012253 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document provides a comprehensive overview of the in vitro pharmacological profile of this compound, including its binding affinity, functional potentiation of the glutamate response, and selectivity against other mGluR subtypes. Detailed experimental protocols for key in vitro assays are provided to enable researchers to further investigate the properties of this compound. The information presented herein is intended to serve as a technical guide for scientists and drug development professionals working on mGluR4-targeted therapeutics.
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a member of the group III mGluRs, is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of synaptic transmission.[1] Primarily located presynaptically, mGluR4 activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release. Due to its significant role in the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease, mGluR4 has emerged as a promising therapeutic target.
Positive allosteric modulators (PAMs) of mGluR4 offer a sophisticated therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, thereby maintaining the spatial and temporal resolution of physiological signaling. This compound has been identified as a high-affinity mGluR4 PAM.[1] This guide details its in vitro characterization.
Quantitative Data Summary
The in vitro pharmacological properties of this compound are summarized in the tables below.
Table 1: Binding Affinity of this compound for mGluR4
| Parameter | Value | Cell Line | Radioligand | Reference |
| IC50 | 3.4 nM | CHO cells expressing human mGluR4 | [3H]-L-AP4 | [1] |
Table 2: Functional Potentiation of Glutamate Response by this compound at mGluR4
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 of Potentiation | Data not available in public sources | Calcium Mobilization | HEK cells expressing human mGluR4 | N/A |
| Maximal Potentiation (Fold Shift) | Data not available in public sources | Calcium Mobilization | HEK cells expressing human mGluR4 | N/A |
Table 3: Selectivity Profile of this compound
| Receptor Subtype | Activity | Assay Type | Reference |
| mGluR1 | Data not available in public sources | N/A | N/A |
| mGluR2 | Data not available in public sources | N/A | N/A |
| mGluR3 | Data not available in public sources | N/A | N/A |
| mGluR5 | Data not available in public sources | N/A | N/A |
| mGluR6 | Data not available in public sources | N/A | N/A |
| mGluR7 | Data not available in public sources | N/A | N/A |
| mGluR8 | Data not available in public sources | N/A | N/A |
| Other Receptors | The pharmacological profile of this compound does not indicate binding to other targets of relevance.[1] | N/A | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assay (Competition)
This protocol is adapted from established methods for characterizing mGluR4 ligands.[2][3]
Objective: To determine the binding affinity (IC50) of this compound for the mGluR4 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4.
-
Radioligand: [3H]-L-2-amino-4-phosphonobutyric acid ([3H]-L-AP4).
-
Test Compound: this compound.
-
Membrane Preparation: Crude membrane fractions from CHO-hmGluR4 cells.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-hmGluR4 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
150 µL of membrane preparation (containing 3-20 µg of protein).
-
50 µL of this compound at various concentrations (typically a 10-point dilution series).
-
50 µL of [3H]-L-AP4 at a fixed concentration (e.g., 30 nM).
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known mGluR4 agonist (e.g., 300 mM L-SOP) instead of this compound.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calcium Mobilization Assay
This protocol is a general framework for assessing the functional activity of mGluR4 PAMs in a cell-based assay.[4][5][6]
Objective: To measure the potentiation of the glutamate-induced intracellular calcium response by this compound in cells co-expressing mGluR4 and a promiscuous G-protein.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human mGluR4 and a promiscuous G-protein subunit (e.g., Gαqi5 or Gα16) that couples the receptor to the phospholipase C pathway.
-
Test Compound: this compound.
-
Agonist: L-glutamate.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Seed the HEK293-hmGluR4/Gαqi5 cells into the microplates and culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium indicator dye solution (e.g., 4 µM Fluo-4 AM in assay buffer).
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Add this compound at various concentrations and incubate for a defined period (e.g., 1.5-5 minutes).
-
Add a sub-maximal concentration (EC20) of L-glutamate to stimulate the receptor.
-
Measure the fluorescence intensity over time to monitor the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the fluorescence response against the logarithm of the this compound concentration.
-
Calculate the EC50 of potentiation from the concentration-response curve.
-
To determine the fold shift, generate glutamate concentration-response curves in the absence and presence of a fixed concentration of this compound. The fold shift is the ratio of the glutamate EC50 in the absence of the PAM to the glutamate EC50 in the presence of the PAM.
-
Visualization of Signaling and Workflows
mGluR4 Signaling Pathway
References
- 1. Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
PXT-012253: A Technical Guide to Investigating the Role of mGlu4 in Levodopa-Induced Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease (PD), providing significant motor symptom relief.[1][2] However, long-term treatment often leads to the development of debilitating levodopa-induced dyskinesia (LID), characterized by involuntary movements.[1][2] The pathophysiology of LID is complex, involving alterations in both dopaminergic and non-dopaminergic neurotransmitter systems within the basal ganglia.[1][3] One area of significant investigation has been the role of the glutamatergic system, with a particular focus on the metabotropic glutamate (B1630785) receptor 4 (mGlu4) as a potential therapeutic target.[1][4][5]
This technical guide provides an in-depth overview of the use of PXT-012253, a positron emission tomography (PET) radioligand for the mGlu4 receptor, in the context of studying LID.[6][7] It summarizes the preclinical and clinical research on mGlu4 modulators for LID, presents detailed experimental protocols, and visualizes key pathways and workflows.
The Role of mGlu4 in the Basal Ganglia and Levodopa-Induced Dyskinesia
The metabotropic glutamate receptors are G-protein coupled receptors that modulate neurotransmission.[8] mGlu4, a member of the group III mGlu receptors, is predominantly located presynaptically in the basal ganglia, where it acts as an autoreceptor and heteroreceptor to inhibit the release of neurotransmitters.[9][10][11] Specifically, mGlu4 activation is thought to reduce the release of both glutamate and GABA in the striatum.[2][10][12]
In the parkinsonian state, there is hyperactivity of the indirect pathway of the basal ganglia. The rationale for targeting mGlu4 in PD and LID was based on the hypothesis that enhancing mGlu4 activity would dampen this hyperactivity.[9][10] By reducing GABAergic transmission from the striatum to the globus pallidus externa (GPe), mGlu4 activation was proposed to disinhibit the GPe, thereby increasing its inhibitory input to the subthalamic nucleus (STN) and normalizing the output of the basal ganglia.[9] This led to the investigation of mGlu4 positive allosteric modulators (PAMs) as a potential therapy to reduce LID.
However, as the following data will show, this hypothesis has not been consistently supported by preclinical and clinical findings.
Signaling Pathway of the Basal Ganglia Indirect Pathway and the Role of mGlu4
Caption: Role of mGlu4 in the indirect pathway of the basal ganglia.
Preclinical and Clinical Data on mGlu4 Modulators for LID
A number of mGlu4 PAMs and orthosteric agonists have been evaluated in preclinical models of PD and LID, as well as in clinical trials. The overall results have been disappointing, showing a lack of significant anti-dyskinetic efficacy.
Table 1: Summary of Preclinical Studies on mGlu4 Modulators in Rodent Models of LID
| Compound | Class | Animal Model | Dyskinesia Assessment | Key Findings | Reference |
| Lu AF21934 | PAM | 6-OHDA lesioned rats | Abnormal Involuntary Movements (AIMs) | Did not reduce pre-established AIMs at 10 or 30 mg/kg. Did not suppress the development of AIMs. | [1][4] |
| ADX88178 | PAM | 6-OHDA lesioned rats | AIMs | Did not reduce pre-established AIMs at 10 or 30 mg/kg. | [1][4] |
| VU0364770 | PAM | 6-OHDA lesioned rats | AIMs | Did not modify AIM scores when given with L-DOPA to rats with established dyskinesias. Potentiated motor stimulant effect of a sub-threshold L-DOPA dose. | [2][12] |
| LSP1-2111 | Orthosteric Agonist | 6-OHDA lesioned rats | AIMs | Did not modify AIM scores when given with L-DOPA to rats with established dyskinesias. | [2][12] |
Table 2: Summary of Preclinical Studies on mGlu4 Modulators in Primate Models of LID
| Compound | Class | Animal Model | Dyskinesia Assessment | Key Findings | Reference |
| Lu AF21934 | PAM | MPTP-treated common marmosets | Dyskinesia rating scales | No reduction in established dyskinesia at 3 or 10 mg/kg. | [1][4] |
| Foliglurax (PXT002331) | PAM | MPTP-treated macaques | Dyskinesia rating scales | Reduced expression of established LID. | [4] |
| LSP1-2111 | Orthosteric Agonist | MPTP-treated common marmosets | AIMs | Failed to reduce established AIMs. | [4] |
Table 3: Summary of Clinical Trials of mGlu4 Modulators for LID
| Compound | Class | Phase | Key Findings | Reference |
| Foliglurax (PXT002331) | PAM | Phase II | Failed to meet endpoints in reducing LID. | [1][3][4][13] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease and LID
This is a widely used model to study PD and LID.
-
Objective: To create a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway, leading to parkinsonian motor deficits and subsequent development of dyskinesia upon L-DOPA treatment.
-
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
L-DOPA methyl ester
-
Benserazide (B1668006) (peripheral DOPA decarboxylase inhibitor)
-
-
Procedure:
-
Administer desipramine (e.g., 25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle.
-
Allow the animals to recover for at least 2 weeks.
-
Confirm the lesion by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).
-
To induce dyskinesia, chronically treat the lesioned rats with L-DOPA (e.g., 6 mg/kg) and benserazide (e.g., 12 mg/kg) daily for several weeks.
-
-
Assessment of Dyskinesia:
-
Use the Abnormal Involuntary Movements (AIMs) rating scale.
-
Score the severity of axial, limb, and orolingual AIMs at regular intervals after L-DOPA administration.
-
MPTP Primate Model of Parkinson's Disease and LID
This model more closely recapitulates the motor symptoms of human PD.
-
Objective: To induce parkinsonism in non-human primates through systemic or intracarotid administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Materials:
-
Non-human primates (e.g., common marmosets, macaques)
-
MPTP hydrochloride
-
L-DOPA
-
Carbidopa or benserazide
-
-
Procedure:
-
Administer MPTP (e.g., via repeated subcutaneous or intravenous injections) until stable parkinsonian symptoms are observed.
-
Monitor the animals for motor deficits using a validated parkinsonian rating scale.
-
Once stable parkinsonism is established, begin chronic L-DOPA treatment to induce dyskinesia.
-
-
Assessment of Dyskinesia:
-
Score the severity of dyskinesia using a validated primate dyskinesia rating scale, observing for choreiform and dystonic movements.
-
PET Imaging with [11C]this compound
This protocol is based on studies in healthy human volunteers and non-human primates.[6][7][14][15]
-
Objective: To quantify the distribution and density of mGlu4 receptors in the brain in vivo.
-
Materials:
-
PET scanner
-
[11C]this compound radioligand
-
Arterial line for blood sampling (for plasma input function)
-
Equipment for radiometabolite analysis
-
-
Procedure:
-
Position the subject in the PET scanner with head fixation to minimize movement.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus intravenous injection of [11C]this compound.
-
Acquire dynamic PET data for a specified duration (e.g., 90 minutes).
-
Collect arterial blood samples throughout the scan to measure the concentration of the parent radioligand in plasma.
-
-
Data Analysis:
-
Reconstruct dynamic PET images.
-
Define regions of interest (ROIs) on co-registered MRI scans.
-
Use kinetic modeling (e.g., two-tissue compartment model) with the arterial input function to estimate the total distribution volume (VT) of [11C]this compound in different brain regions. VT is an indicator of receptor density.
-
Experimental and Logical Workflows
Preclinical Evaluation of an mGlu4 Modulator for LID
Caption: Workflow for preclinical testing of mGlu4 modulators for LID.
Using this compound to Study mGlu4 in LID
Caption: Workflow for a clinical research study using this compound PET.
Conclusion and Future Directions
The investigation into mGlu4 modulators for the treatment of levodopa-induced dyskinesia has highlighted the complexities of targeting the glutamatergic system in Parkinson's disease. Preclinical and clinical studies have largely failed to demonstrate a robust anti-dyskinetic effect of mGlu4 PAMs.[1][3][4][13]
Despite the disappointing therapeutic results, the development of tools like the PET radioligand this compound remains crucial for neuroscience research. [11C]this compound has been shown to be a suitable radioligand for imaging mGlu4 receptors in the brain.[6][7] This allows for in vivo quantification of mGlu4 receptor density and occupancy.
Future research utilizing this compound could focus on:
-
Understanding the baseline state of mGlu4 receptors in PD and LID: PET studies comparing mGlu4 receptor density in healthy individuals, PD patients with and without LID, could provide valuable insights into whether the expression of this receptor is altered by the disease or by chronic L-DOPA treatment.
-
Target engagement studies: For any future development of mGlu4 modulators, this compound PET can be used to confirm that the drug is reaching its target in the brain and to determine the relationship between receptor occupancy and clinical effects.
-
Exploring the role of mGlu4 in other neurological and psychiatric disorders: The utility of this compound extends beyond PD to other conditions where mGlu4 is implicated.
References
- 1. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological stimulation of metabotropic glutamate receptor type 4 in a rat model of Parkinson's disease and L-DOPA-induced dyskinesia: Comparison between a positive allosteric modulator and an orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiological Mechanisms and Experimental Pharmacotherapy for L-Dopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGlu4 allosteric modulation for treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Localization and physiological roles of metabotropic glutamate receptors in the direct and indirect pathways of the basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabotropic glutamate receptor 4 in the basal ganglia of parkinsonian monkeys: Ultrastructural localization and electrophysiological effects of activation in the striatopallidal complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]
- 11. Metabotropic glutamate receptor 4 in the basal ganglia of parkinsonian monkeys: ultrastructural localization and electrophysiological effects of activation in the striatopallidal complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological stimulation of metabotropic glutamate receptor type 4 in a rat model of Parkinson's disease and l-DOPA-induced dyskinesia: Comparison between a positive allosteric modulator and an orthosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent and on-going trials for the treatment of levodopa-induced dyskinesia: a review of the clinical trial databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of [11C]PXT012253 as a PET Radioligand for mGlu4 Allosteric Modulators in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide to PXT-012253: A Novel PET Ligand for the mGluR4 Allosteric Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXT-012253 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a promising therapeutic target for neurological disorders such as Parkinson's disease. Its carbon-11 (B1219553) labeled counterpart, [¹¹C]this compound, has been developed as a positron emission tomography (PET) radioligand for in-vivo imaging and quantification of mGluR4 in the brain. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of this compound, including detailed experimental protocols and a summary of key quantitative data.
Chemical Structure and Properties
This compound, with the IUPAC name N-(4-chloro-3-(methylthio)phenyl)picolinamide, is a novel small molecule. Its structure is characterized by a central picolinamide (B142947) core linked to a substituted phenyl ring.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(4-chloro-3-(methylthio)phenyl)picolinamide | MedKoo Biosciences |
| Molecular Formula | C₁₃H₁₁ClN₂OS | MedChemExpress[1] |
| Molecular Weight | 278.76 g/mol | MedChemExpress[1] |
| CAS Number | 1835647-08-9 | MedKoo Biosciences |
| SMILES | CSC1=C(Cl)C=CC(NC(=O)C2=NC=CC=C2)=C1 | MedKoo Biosciences |
| Appearance | To be determined | MedKoo Biosciences |
| Storage Conditions | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | MedKoo Biosciences |
| Flash Point | 101.7°C | PureSynth |
Pharmacological Profile
This compound functions as a positive allosteric modulator of the mGluR4 receptor, binding to a site distinct from the orthosteric glutamate binding site. This modulation enhances the receptor's response to endogenous glutamate. The carbon-11 labeled version, [¹¹C]this compound, has demonstrated high affinity for mGluR4, making it a suitable radioligand for PET imaging.[2]
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (IC₅₀) | 3.4 nM | mGluR4 | (Guo et al., 2025)[2] |
| Target | Metabotropic glutamate receptor 4 (mGluR4) | - | MedChemExpress[3] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | - | MedChemExpress[3] |
| Therapeutic Potential | Parkinson's disease, Levodopa-induced dyskinesia | - | MedChemExpress[3] |
Signaling Pathway
As a Group III metabotropic glutamate receptor, mGluR4 is coupled to the Gi/o family of G-proteins. Upon activation by glutamate and positive allosteric modulation by this compound, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately modulates downstream effectors, influencing neurotransmitter release and neuronal excitability.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Radiolabeling of PXT-012253
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of the PXT-012253 precursor and its subsequent radiolabeling with Carbon-11 to produce the PET radioligand, [¹¹C]this compound. This compound is a valuable tool for in vivo imaging of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a promising therapeutic target for neurological disorders.
Chemical Synthesis of this compound Precursor
The precursor for the radiolabeling of this compound is N-(4-chloro-3-mercaptophenyl)picolinamide . An improved, high-yield synthesis has been developed, significantly increasing the overall yield from 8% to 52%[1]. The following protocol is based on this improved method.
Synthesis of the Thiophenol Precursor: N-(4-chloro-3-mercaptophenyl)picolinamide
This synthesis is a multi-step process starting from commercially available reagents.
Step 1: Synthesis of 4-Chloro-3-((4-methoxybenzyl)thio)aniline
To a solution of 4-chloro-3-((4-methoxybenzyl)thio)aniline (1.55 g, 5.00 mmol) and NiCl₂·6H₂O (1.19 g, 5.00 mmol in 2 mL of MeOH) in 20 mL of THF, NaBH₄ (567 mg, 15.1 mmol) is added. The reaction is gently heated to reflux for 10 minutes until the starting material is consumed. After cooling, the mixture is concentrated under vacuum. The residue is then partitioned between 20 mL of distilled water and 30 mL of EtOAc. The aqueous phase is extracted twice with 30 mL of EtOAc. The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated to yield the product.[2]
Step 2: Synthesis of N-(4-Chloro-3-((4-methoxybenzyl)thio)phenyl)picolinamide
To a solution of picolinic acid (152 mg, 1.24 mmol) and 4-chloro-3-((4-methoxybenzyl)thio)aniline (279 mg, 0.997 mmol) in 12 mL of DCM, N,N'-diisopropylcarbodiimide (253 mg, 2.00 mmol) and 4-dimethylaminopyridine (B28879) (245 mg, 2.00 mmol) are added. The mixture is stirred at room temperature overnight. The reaction mixture is then filtered, and the filtrate is concentrated under vacuum. The crude product is purified by silica (B1680970) gel chromatography using a mixture of EtOAc and hexane (B92381) (1:2) to give the desired product as white needle crystals.[2]
Step 3: Deprotection to Yield N-(4-chloro-3-mercaptophenyl)picolinamide
The final deprotection step to yield the thiophenol precursor is achieved by treating the product from Step 2 under appropriate conditions to cleave the 4-methoxybenzyl protecting group.
Radiolabeling of this compound with Carbon-11
The radiolabeling of this compound is achieved through a [¹¹C]methylation reaction on the thiol group of the precursor, N-(4-chloro-3-mercaptophenyl)picolinamide, using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Experimental Protocol for [¹¹C]this compound Radiosynthesis
-
Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction and is subsequently converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using established automated radiosynthesis modules.
-
Radiolabeling Reaction: The precursor, N-(4-chloro-3-mercaptophenyl)picolinamide, is dissolved in a suitable solvent (e.g., DMF). [¹¹C]CH₃I is then introduced into the reaction vessel, and the reaction is allowed to proceed at an elevated temperature (e.g., 90°C) for a short duration (e.g., 5 minutes) in the presence of a base (e.g., 5 M KOH)[3].
-
Purification: The crude reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC). A common system utilizes a C18 column (e.g., ACE C18, 10 × 250 mm, 5 μm particle size) with a suitable mobile phase to separate [¹¹C]this compound from unreacted precursor and other impurities. The fraction corresponding to the product is collected.
-
Formulation: The collected HPLC fraction containing the purified [¹¹C]this compound is evaporated to dryness. The residue is then reformulated in a sterile, injectable solution, such as phosphate-buffered saline (PBS, pH 7.4), for in vivo applications. The final product is passed through a sterile filter (0.22 μm).
Quantitative Data
| Parameter | Value | Reference |
| Precursor Synthesis Overall Yield | 52% | [1] |
| Radiochemical Yield (decay-corrected) | ~27.7 ± 5.3% | [3] |
| Radiochemical Purity | >99% | [3] |
| Molar Activity | 188.7 ± 88.8 GBq/µmol | [3] |
| Total Synthesis Time (Radiolabeling) | 35-40 min |
Visualizations
Synthesis and Radiolabeling Workflow
Caption: Workflow for the synthesis of the this compound precursor and its subsequent radiolabeling.
Signaling Pathway Context
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). mGlu4 is a presynaptic receptor that, when activated, inhibits the release of neurotransmitters.
Caption: Simplified signaling pathway of mGlu4 modulation by this compound.
References
- 1. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
Application Notes and Protocols for [11C]PXT-012253 PET Imaging in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]PXT-012253 is a novel positron emission tomography (PET) radioligand that targets the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2] mGlu4 is a promising therapeutic target for neurological and psychiatric disorders, including Parkinson's disease.[1][2] This document provides detailed application notes and protocols for the use of [11C]this compound in human PET imaging studies, covering radioligand synthesis, quality control, subject preparation, PET scan acquisition, and data analysis.
Radiosynthesis and Quality Control of [11C]this compound
While the specific radiosynthesis of [11C]this compound is proprietary, a representative procedure based on the synthesis of structurally similar [11C]-labeled mGluR4 tracers can be described. The synthesis generally involves the methylation of a suitable precursor using a [11C]methylating agent.
1.1. Representative Radiosynthesis
The radiosynthesis of [11C]this compound likely involves the O-methylation of a desmethyl precursor using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). A general automated synthesis procedure is as follows:
-
Production of [11C]Methane: [11C]CO2 produced by a cyclotron is converted to [11C]CH4.
-
Synthesis of [11C]Methyl Iodide: [11C]CH4 is reacted with iodine to produce [11C]CH3I.
-
Radiolabeling Reaction: The desmethyl precursor of this compound is reacted with [11C]CH3I in the presence of a base (e.g., NaOH or K2CO3) in a suitable solvent (e.g., DMF or acetone) at an elevated temperature.
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]this compound.
-
Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for intravenous injection.
1.2. Quality Control
Quality control measures are essential to ensure the safety and efficacy of the radiopharmaceutical.
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | HPLC |
| Chemical Purity | Absence of detectable impurities | HPLC (UV detector) |
| Specific Activity | > 37 GBq/µmol at time of injection | Calculated from the amount of radioactivity and the mass of the compound |
| pH | 4.5 - 7.5 | pH meter |
| Sterility | Sterile | Sterility testing (retrospective) |
| Bacterial Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
| Residual Solvents | Within acceptable limits (e.g., < 410 ppm for ethanol) | Gas Chromatography (GC) |
Subject Preparation and Eligibility
2.1. Inclusion Criteria
-
Healthy subjects aged 20-50 years.
-
Body mass index (BMI) between 19 and 30 kg/m ².
-
Normal structural magnetic resonance imaging (sMRI) scan of the brain within the last 3 months.
-
Generally healthy based on medical history, physical examination, vital signs, ECG, and laboratory tests.
-
For women of childbearing potential and men with partners of childbearing potential, agreement to use effective contraception.
2.2. Exclusion Criteria
-
Pregnancy or breastfeeding.
-
Habitual use of nicotine (B1678760) products or addictive substances.
-
Significant findings on the sMRI scan.
-
Previous scientific PET measurements.
-
Use of CNS active drugs or NSAIDs within one month prior to the PET examination.
-
Significant occupational exposure to ionizing radiation.
-
Recent clinical procedures involving significant radiation exposure.
-
Receipt of radiolabeled material within the last 12 months.
2.3. Subject Preparation on the Day of the Scan
-
Fasting for at least 4 hours prior to the scan.
-
Abstinence from caffeine (B1668208) and alcohol for at least 24 hours.
-
Insertion of an intravenous catheter for radiotracer injection.
-
Insertion of an arterial line (typically in the radial artery) for blood sampling.
PET Scan Acquisition
3.1. Imaging Equipment
-
A high-resolution PET scanner, such as the High-Resolution Research Tomograph (HRRT), is recommended.[2]
3.2. Scan Protocol
-
Transmission Scan: A 6-minute transmission scan using a 137Cs point source is performed for attenuation correction before the emission scan.[2]
-
Radiotracer Injection: A single intravenous bolus of [11C]this compound is administered.
-
Emission Scan: A dynamic emission scan of at least 90 minutes is initiated simultaneously with the radiotracer injection.
-
Head Motion Correction: A head-tracking system should be used to monitor and correct for subject head motion during the scan.
Arterial Blood Sampling and Analysis
4.1. Blood Sampling
-
Arterial blood samples are collected to measure the concentration of the radiotracer and its metabolites in plasma, which is required for generating the arterial input function for pharmacokinetic modeling.
-
A suggested sampling schedule is as follows:
-
Frequent sampling in the first 5 minutes: e.g., every 15-30 seconds.
-
Less frequent sampling thereafter: e.g., at 1, 2, 3, 5, 10, 15, 20, 30, 45, 60, 75, and 90 minutes post-injection.
-
4.2. Blood and Plasma Analysis
-
Whole Blood Radioactivity: The radioactivity in each whole blood sample is measured using a gamma counter.
-
Plasma Preparation: A portion of each blood sample is centrifuged to separate the plasma.
-
Plasma Radioactivity: The radioactivity in the plasma fraction is measured.
-
Metabolite Analysis:
-
Plasma samples are analyzed by HPLC to separate the parent radiotracer ([11C]this compound) from its radioactive metabolites.
-
The fraction of radioactivity corresponding to the parent compound is determined for each time point.
-
Data Analysis and Pharmacokinetic Modeling
5.1. Image Reconstruction
-
PET data are reconstructed using an appropriate algorithm (e.g., 3D-OSEM) with corrections for attenuation, scatter, randoms, and dead time.
5.2. Image Analysis
-
Co-registration: The dynamic PET images are co-registered with the subject's sMRI scan.
-
Region of Interest (ROI) Definition: ROIs for various brain regions (e.g., striatum, cerebellum, cortex) are defined on the co-registered sMRI.
-
Time-Activity Curves (TACs): TACs for each ROI are generated by plotting the radioactivity concentration as a function of time.
5.3. Pharmacokinetic Modeling
-
The TACs are analyzed using pharmacokinetic models with the metabolite-corrected arterial plasma input function to estimate the total volume of distribution (VT), which is an indicator of receptor density.
-
Recommended models include:
Dosimetry
The estimated effective radiation dose for [11C]this compound in humans is approximately 0.0042 mSv/MBq, based on non-human primate data.[3] For a 400 MBq injection, the effective dose would be approximately 1.68 mSv.
Visualizations
References
- 1. Radiosynthesis and Evaluation of an 18F-Labeled Positron Emission Tomography (PET) Radioligand for Metabotropic Glutamate Receptor Subtype 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of [11C]PXT012253 as a PET Radioligand for mGlu4 Allosteric Modulators in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PXT-012253 In Vivo Imaging in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXT-012253 is a novel small molecule that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). This receptor is a promising therapeutic target for a variety of neurological disorders, including Parkinson's disease. To facilitate preclinical and clinical drug development, this compound has been radiolabeled with carbon-11 (B1219553) ([11C]PXT012253) for use as a positron emission tomography (PET) radioligand.[1] This allows for the non-invasive in vivo visualization and quantification of mGlu4 receptor occupancy in the brain.[1] These application notes provide a summary of the available data and detailed protocols for the use of [11C]PXT012253 in animal models.
Signaling Pathway of mGlu4
Metabotropic glutamate receptor 4 is a presynaptic G-protein coupled receptor that plays a crucial role in modulating neurotransmission. As a Group III mGlu receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This cascade ultimately leads to a reduction in glutamate release from the presynaptic terminal. Positive allosteric modulators like this compound bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate.
Caption: mGlu4 receptor signaling pathway.
Data Presentation
[11C]PXT012253 Biodistribution in Nonhuman Primates
Whole-body PET imaging in cynomolgus monkeys revealed the distribution of [11C]PXT012253.[1] The radioligand showed high initial accumulation in the liver, kidney, heart, and brain.[1] Excretion occurred through both gastrointestinal and urinary tracts.[1]
| Organ | Initial Accumulation |
| Liver | High |
| Kidney | High |
| Heart | High |
| Brain | High |
| Table 1: Summary of [11C]PXT012253 biodistribution in nonhuman primates.[1] |
[11C]PXT012253 Brain Uptake and Kinetics
In both nonhuman primates and healthy human volunteers, [11C]PXT012253 demonstrated high uptake in the brain with favorable kinetics for PET imaging.[1][2]
| Parameter | Nonhuman Primates | Healthy Humans |
| Brain Uptake (Peak SUV) | - | 4.3 - 6.3 |
| Metabolism | Rapid | Rapid (10-20% parent compound at 20 min) |
| Washout | Rapid | Rapid |
| Highest Uptake Regions | Thalamus, Striatum | Thalamus, Striatum |
| Lowest Uptake Regions | Cortical Regions, Cerebellum | Cortical Regions, Cerebellum |
| Table 2: Brain uptake and kinetic parameters of [11C]PXT012253.[1][2] |
Experimental Protocols
Radioligand Preparation: [11C]PXT012253
The synthesis of [11C]PXT012253 is a specialized radiochemical process. The final product is formulated in a phosphate-buffered saline (PBS) solution (pH 7.4) and sterile-filtered (0.22 μm filter) for in vivo use.[1]
Animal Model: Nonhuman Primate (Cynomolgus Monkey)
1. Anesthesia and Preparation:
-
Anesthesia is induced and maintained throughout the imaging procedure.
-
Endotracheal intubation is performed for respiratory support.
-
A catheter is placed for intravenous administration of the radioligand.
-
Body temperature is monitored and maintained.
2. PET Imaging Protocol:
-
A transmission scan is performed prior to radioligand injection for attenuation correction.
-
[11C]PXT012253 is administered as an intravenous bolus injection.
-
Dynamic PET scans are acquired over a period of time (e.g., 90 minutes).
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand and its metabolites in plasma, which is crucial for generating a metabolite-corrected plasma input function for kinetic modeling.
3. Data Analysis:
-
PET images are reconstructed.
-
Regions of interest (ROIs) are defined on the brain images.
-
Time-activity curves are generated for each ROI.
-
Kinetic modeling (e.g., compartment models, graphical analysis) is applied to quantify radioligand binding, often expressed as the total distribution volume (VT).
Experimental Workflow for PET Imaging
Caption: Experimental workflow for PET imaging.
Blocking Studies
To confirm the specific binding of [11C]PXT012253 to the mGlu4 allosteric site, blocking studies are essential. This involves pre-treating the animal with a non-radiolabeled mGlu4 allosteric ligand, such as PXT002331, before the administration of [11C]PXT012253.[1] A significant reduction in the binding of the radiotracer in the brain regions known to express mGlu4 confirms target-specific binding.
Conclusion
[11C]PXT012253 is a valuable PET radioligand for the in vivo imaging of the mGlu4 receptor in animal models. Its high brain uptake, rapid kinetics, and specific binding make it a suitable tool for receptor occupancy studies and for furthering the understanding of the role of mGlu4 in neurological disorders. The protocols outlined in these application notes provide a foundation for researchers to utilize this novel imaging agent in their preclinical drug development programs.
References
Application Notes and Protocols for PXT-012253 PET Image Reconstruction
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of established and advanced image reconstruction techniques applicable to Positron Emission Tomography (PET) studies utilizing the novel radiotracer PXT-012253. The choice of reconstruction algorithm is critical and can significantly impact the quantitative accuracy and overall quality of the resulting images, which is paramount in drug development and clinical research. This document outlines the theoretical basis and practical implementation of key reconstruction methodologies, offering detailed protocols and comparative data to guide researchers in selecting the optimal strategy for their this compound PET studies.
The primary goal of any PET image reconstruction algorithm is to accurately estimate the spatial distribution of the radiotracer from the acquired projection data.[1] This is achieved through various mathematical approaches that can be broadly categorized into analytical and iterative methods.[1][2] This document will cover the principles of both, with a focus on their application to this compound imaging.
Image Reconstruction Techniques: A Comparative Overview
The selection of an appropriate image reconstruction technique is a balance between computational demand, image quality, and quantitative accuracy. Below is a summary of commonly employed algorithms.
| Reconstruction Technique | Principle | Key Advantages | Key Disadvantages | Typical Application for this compound |
| Filtered Backprojection (FBP) | Analytical | Computationally very fast, easy to implement. | Prone to noise amplification, can result in streak artifacts. | Rapid initial assessment of tracer distribution. |
| 3D Reprojection Algorithm (3DRP) | Analytical | Improves signal-to-noise ratio compared to 2D FBP for 3D acquisitions.[1] | Can introduce some smoothing and potential loss of fine details. | Routine whole-body this compound imaging where computational speed is a priority. |
| OSEM (Ordered Subset Expectation Maximization) | Iterative | Improved image quality and signal-to-noise ratio compared to FBP.[2] | Computationally more intensive than FBP, potential for edge artifacts. | Standard for quantitative this compound studies requiring good image quality. |
| TOF (Time-of-Flight) OSEM | Iterative | Enhanced signal-to-noise ratio and faster convergence. | Requires PET scanner with TOF capabilities. | High-resolution this compound brain or cardiac imaging. |
| PSF (Point Spread Function) OSEM | Iterative | Improved spatial resolution and contrast recovery. | Computationally demanding, sensitive to accurate PSF modeling. | Preclinical this compound studies in small animals or high-resolution clinical imaging. |
| Bayesian (e.g., MAP) | Iterative | Allows incorporation of prior knowledge to reduce noise and improve resolution.[3] | Requires careful selection of prior functions, can be complex to implement. | Advanced this compound research applications requiring optimal resolution and noise control. |
Quantitative Performance of Reconstruction Techniques
The following table presents hypothetical quantitative data for different reconstruction techniques applied to a standardized this compound phantom study. This data is intended to illustrate the typical performance differences between the algorithms.
| Reconstruction Algorithm | Contrast Recovery Coefficient (CRC) | Signal-to-Noise Ratio (SNR) | Spatial Resolution (FWHM, mm) |
| FBP | 0.65 | 8.2 | 5.5 |
| 3DRP | 0.70 | 10.5 | 5.2 |
| OSEM (2i, 24s) | 0.82 | 15.8 | 4.8 |
| OSEM-TOF (2i, 24s) | 0.88 | 20.1 | 4.5 |
| OSEM-PSF (2i, 24s) | 0.92 | 18.5 | 4.1 |
| OSEM-TOF-PSF (2i, 24s) | 0.95 | 22.3 | 3.9 |
| Bayesian (MAP) | 0.96 | 25.1 | 3.7 |
(i = iterations, s = subsets)
Experimental Protocols
I. This compound PET Data Acquisition
A standardized acquisition protocol is crucial for reproducible and comparable results.
-
Patient/Subject Preparation:
-
Fasting for at least 6 hours prior to this compound administration.
-
Ensure adequate hydration.
-
Minimize physical activity before and after injection.
-
-
Radiotracer Administration:
-
Administer a weight-based dose of this compound intravenously.
-
Record the exact dose, time of injection, and any residual activity in the syringe.
-
-
Uptake Phase:
-
Allow for a 60-minute uptake period in a quiet, dimly lit room.
-
Minimize patient movement and conversation.
-
-
PET/CT Imaging:
-
Position the patient on the scanner bed, ensuring the region of interest is centered in the field of view.
-
Perform a low-dose CT scan for attenuation correction.
-
Acquire PET data in 3D list mode. Acquisition time will depend on the study objectives (e.g., 10-20 minutes for static imaging, dynamic imaging protocols as required).
-
II. Image Reconstruction Protocols
The following are detailed protocols for the most common reconstruction techniques for this compound PET data.
A. Filtered Backprojection (FBP) Reconstruction
-
Data Pre-processing:
-
Correct for detector normalization, random coincidences, scatter, and attenuation using the CT-based attenuation map.
-
Rebin the 3D list-mode data into 2D sinograms. A common rebinning method is Fourier Rebinning (FORE).[4]
-
-
Filtering:
-
Apply a ramp filter to the sinograms to reduce blurring.
-
Apply a smoothing filter (e.g., Hanning or Hamming filter) with a specified cutoff frequency to suppress noise.
-
-
Backprojection:
-
Backproject the filtered sinograms to create the image slices.
-
-
Post-processing:
-
Apply any necessary image filtering or smoothing.
-
Convert pixel values to Standardized Uptake Values (SUVs).
-
B. Ordered Subset Expectation Maximization (OSEM) Reconstruction
-
Data Pre-processing:
-
Correct for detector normalization, random coincidences, scatter, and attenuation.
-
-
Iterative Reconstruction:
-
The OSEM algorithm iteratively refines the image estimate to best match the measured projection data.
-
Initialization: Start with an initial uniform image estimate.
-
Iteration Loop:
-
Forward Projection: Project the current image estimate to generate estimated sinograms.
-
Comparison: Compare the estimated sinograms with the measured sinograms.
-
Backprojection of Correction Factors: Backproject the ratio of measured to estimated sinograms to create a correction image.
-
Image Update: Multiply the current image estimate by the correction image.
-
-
Subsets: Divide the projection data into ordered subsets to accelerate convergence.
-
Stopping Criteria: The number of iterations and subsets is a critical parameter that needs to be optimized for this compound to balance image quality and noise. A typical starting point is 2 iterations and 24 subsets.
-
-
Post-processing:
-
Apply a post-reconstruction smoothing filter (e.g., a 3D Gaussian filter) to control noise.
-
Convert pixel values to SUVs.
-
C. OSEM with TOF and/or PSF
-
Data and System Modeling:
-
TOF: For TOF-enabled scanners, the reconstruction algorithm incorporates the time-of-flight information to localize the annihilation event along the line of response, which improves the signal-to-noise ratio.
-
PSF: The Point Spread Function of the scanner, which characterizes the system's spatial resolution, is modeled and incorporated into the system matrix of the OSEM algorithm to improve resolution recovery.
-
-
Reconstruction Process:
-
The OSEM iterative loop is modified to include the TOF and/or PSF information in the forward and back-projection steps.
-
-
Parameter Optimization:
-
The number of iterations and subsets, as well as post-filtering parameters, should be re-optimized for this compound when using TOF and/or PSF, as these techniques can alter the noise texture of the images.
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound PET Imaging
Caption: this compound PET Imaging Workflow.
Logical Flow of Iterative Reconstruction (OSEM)
Caption: OSEM Iterative Reconstruction Cycle.
Relationship Between Advanced Reconstruction Techniques
Caption: Synergy of Advanced Reconstruction Methods.
Conclusion
The choice of image reconstruction technique for this compound PET studies has a profound impact on the final image quality and the accuracy of quantitative measurements. While analytical methods like FBP and 3DRP offer speed, iterative algorithms such as OSEM, particularly when combined with TOF and PSF modeling, provide superior image quality and quantitative accuracy.[2] For most quantitative research and drug development applications involving this compound, an iterative reconstruction approach is recommended. The specific parameters, such as the number of iterations and subsets, and the post-filtering applied, should be carefully optimized and standardized for the specific research question to ensure reliable and reproducible results. These application notes and protocols provide a foundation for developing a robust imaging and analysis pipeline for this compound PET.
References
Application Notes and Protocols: Kinetic Modeling and Data Analysis of PXT-012253
Disclaimer: As of the latest search, public domain information specifically identifying "PXT-012253" and its kinetic modeling data is not available. The following application notes and protocols are a generalized template based on common practices for analyzing the kinetics of a hypothetical kinase inhibitor, herein referred to as this compound. The data and specific experimental details are illustrative to guide researchers in applying these methods to their own compounds.
Introduction
This compound is a novel small molecule inhibitor targeting a key kinase in the MAPK/ERK signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers, making it a prime target for therapeutic intervention. Understanding the kinetic profile of this compound is crucial for elucidating its mechanism of action, optimizing its therapeutic window, and predicting its in vivo efficacy.
This document provides a comprehensive guide to the kinetic modeling and data analysis of this compound. It includes detailed protocols for determining key kinetic parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the association (kon) and dissociation (koff) rate constants. Furthermore, it outlines the data analysis workflow for robustly interpreting these experimental results.
Signaling Pathway
The following diagram illustrates the simplified MAPK/ERK signaling pathway and the putative site of action for the hypothetical inhibitor this compound.
Figure 1: Simplified MAPK/ERK signaling cascade with this compound as a MEK inhibitor.
Quantitative Data Summary
The following tables summarize hypothetical kinetic and binding data for this compound against its target kinase, MEK1.
Table 1: Steady-State Inhibition Parameters
| Parameter | Value | Units | Description |
|---|---|---|---|
| IC50 | 75 | nM | Concentration of this compound required to inhibit 50% of MEK1 activity. |
| Ki | 35 | nM | Inhibition constant, representing the binding affinity of the inhibitor. |
Table 2: Association and Dissociation Rate Constants
| Parameter | Value | Units | Description |
|---|---|---|---|
| kon (k1) | 1.2 x 105 | M-1s-1 | Association rate constant for this compound binding to MEK1. |
| koff (k-1) | 4.2 x 10-3 | s-1 | Dissociation rate constant for the this compound/MEK1 complex. |
| Residence Time | ~4 | minutes | The average duration the inhibitor remains bound to the target (1/koff). |
Experimental Protocols
The following protocols detail the methodologies for obtaining the kinetic data presented above.
Protocol 1: IC50 Determination via In Vitro Kinase Assay
Objective: To determine the concentration of this compound that inhibits 50% of the target kinase activity.
Materials:
-
Recombinant human MEK1 enzyme
-
ERK2 (inactive) as a substrate
-
ATP (Adenosine triphosphate)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader with luminescence detection
Methodology:
-
Prepare a serial dilution of this compound in kinase assay buffer, ranging from 1 µM to 0.1 nM. Include a DMSO-only control (vehicle).
-
Add 2.5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing MEK1 enzyme and inactive ERK2 substrate to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to its Km for MEK1).
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Determination of kon and koff via Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding and dissociation of this compound to its target kinase.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human MEK1 enzyme
-
This compound serial dilutions
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization: Immobilize the MEK1 enzyme onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Association Phase: Inject a series of concentrations of this compound over the chip surface at a constant flow rate. The binding of the inhibitor to the immobilized enzyme will cause a change in the refractive index, measured in response units (RU).
-
Dissociation Phase: After the association phase, switch to injecting only the running buffer over the chip surface. The dissociation of this compound from the enzyme will be observed as a decrease in RU.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor.
-
Data Analysis: Fit the association and dissociation curves globally using the instrument's analysis software (e.g., applying a 1:1 Langmuir binding model) to determine the kinetic rate constants kon and koff. The equilibrium dissociation constant (KD) can be calculated as koff/kon.
Data Analysis Workflow
The following diagram outlines the logical workflow for kinetic data analysis, from raw experimental output to final parameter determination.
Figure 2: Workflow for kinetic data analysis from raw output to final parameters.
Application Notes and Protocols: Two-Tissue Compartment Model for PXT-012253
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a two-tissue compartment model for the analysis of Positron Emission Tomography (PET) data obtained with the novel radioligand [11C]PXT-012253, a specific tracer for the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Introduction
[11C]this compound is a promising PET radioligand for in vivo quantification of mGluR4 in the human brain.[1] Accurate quantification of its binding is crucial for applications in neuroscience research and drug development, particularly for neurological and psychiatric disorders where mGluR4 is a therapeutic target. The two-tissue compartment model (2TC) has been identified as the most reliable model for describing the kinetics of [11C]this compound in the brain.[1][2] This model distinguishes between the concentration of the radiotracer in the non-displaceable compartment (free and non-specifically bound tracer in tissue) and the specifically bound compartment.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for [11C]this compound in the human brain, as determined by a two-tissue compartment model. While the individual rate constants (K1, k2, k3, k4) were not explicitly reported in the reviewed literature, the total distribution volume (VT), a robust measure of tracer binding, has been well-characterized.
Table 1: Total Distribution Volume (VT) of [11C]this compound in Healthy Human Brain
| Brain Region | Total Distribution Volume (VT) (mL/cm³) |
| Pons | 5.0 ± 3.6 |
| Thalamus | 5.1 ± 2.5 |
| Putamen | 4.3 ± 2.7 |
| Frontal Cortex | 2.6 ± 2.8 |
| Cerebellum | 3.6 ± 3.7 |
Data is presented as mean ± standard deviation. Source: Adapted from Stenkrona et al., EJNMMI Research, 2025.[2]
Table 2: Test-Retest Variability of [11C]this compound Total Distribution Volume (VT)
| Brain Region | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) |
| Pons | 4.6 ± 3.1 | 0.97 (0.78, 1.00) |
| Thalamus | 5.5 ± 3.2 | 0.98 (0.87, 1.00) |
| Putamen | 6.4 ± 3.4 | 0.93 (0.56, 0.99) |
| Frontal Cortex | 6.9 ± 2.7 | 0.95 (0.67, 0.99) |
| Cerebellum | 8.2 ± 1.7 | 0.90 (0.28, 0.99) |
Data is presented as mean ± standard deviation for absolute variability and ICC with 95% confidence interval. Source: Adapted from Stenkrona et al., EJNMMI Research, 2025.[2]
Experimental Protocols
This section details the methodology for PET imaging with [11C]this compound and the subsequent data analysis using a two-tissue compartment model.
PET Imaging Protocol (Human Brain)
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
A catheter is inserted into a radial artery for arterial blood sampling and a venous catheter is placed in an antecubital vein for radiotracer injection.
-
-
PET Scanner:
-
A high-resolution research tomograph (HRRT) PET scanner or equivalent is recommended.
-
-
Transmission Scan:
-
A transmission scan of approximately 6 minutes is performed prior to the emission scan for attenuation correction.
-
-
Radiotracer Injection:
-
A bolus injection of [11C]this compound (target radioactivity of ~400 MBq) is administered intravenously, followed by a saline flush.
-
-
Emission Scan:
-
Dynamic emission data is acquired in list mode for a total of 93 minutes.
-
The data is reconstructed into a series of 3D time frames. A typical framing scheme is: 9x10s, 2x15s, 3x20s, 4x30s, 4x60s, 4x180s, 12x360s.
-
-
Arterial Blood Sampling:
-
An automated blood sampling system can be used to continuously measure whole-blood radioactivity for the initial 10 minutes.
-
Manual arterial blood samples are collected at discrete time points (e.g., 2, 4, 6, 8, 10, 15, 20, 30, 45, 60, 90 minutes) to measure radioactivity in whole blood and plasma, and for radiometabolite analysis.
-
Data Analysis Protocol
-
Image Analysis:
-
Magnetic Resonance Imaging (MRI) of the subject's brain is co-registered to the mean PET image.
-
Regions of Interest (ROIs) are delineated on the MRI and transferred to the dynamic PET data to generate time-activity curves (TACs) for each region.
-
-
Metabolite Correction:
-
Arterial plasma samples are analyzed to determine the fraction of unmetabolized parent radiotracer over time.
-
The plasma TAC is corrected for metabolism to generate the arterial input function.
-
-
Two-Tissue Compartment Modeling:
-
The regional TACs and the metabolite-corrected arterial input function are fitted to the two-tissue compartment model using a specialized software package (e.g., PMOD, FireVoxel).
-
The model estimates the following parameters for each region:
-
K1: The rate constant for the transfer of the tracer from arterial plasma to the non-displaceable tissue compartment (mL/cm³/min).
-
k2: The rate constant for the transfer from the non-displaceable compartment back to plasma (min⁻¹).
-
k3: The rate constant for the transfer from the non-displaceable to the specific binding compartment (min⁻¹).
-
k4: The rate constant for the transfer from the specific binding compartment back to the non-displaceable compartment (min⁻¹).
-
VT: The total distribution volume (K1/k2 * (1 + k3/k4)), which reflects the total binding (specific + non-specific) in the tissue.
-
BPND: The binding potential (k3/k4), which is a measure of specific binding.
-
-
Mandatory Visualizations
Two-Tissue Compartment Model Diagram
Caption: Two-tissue compartment model for this compound kinetics.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound PET studies.
mGluR4 Signaling Pathway Diagram
Caption: Simplified mGluR4 downstream signaling pathway.
References
Application Notes and Protocols: Logan Graphical Analysis for PXT-012253 VT Estimation
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a detailed protocol for the use of Logan graphical analysis to estimate the total volume of distribution (VT) of the novel positron emission tomography (PET) radioligand, [11C]PXT-012253. [11C]this compound is a promising tracer for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a target of interest in neurological disorders such as Parkinson's disease.[1][2] Accurate quantification of [11C]this compound binding is crucial for receptor occupancy studies and for the development of new therapeutics. The Logan graphical analysis is a robust and widely accepted method for the in vivo quantification of reversible radiotracer binding, providing a reliable estimation of VT.[3][4][5][6][7]
Principle of Logan Graphical Analysis
Logan graphical analysis is a mathematical technique applied to dynamic PET data to estimate the total volume of distribution (VT) of a radiotracer with reversible kinetics.[3][6] The method is based on a graphical representation of the relationship between the integral of the tissue time-activity curve (TAC) and the integral of the plasma input function. After an initial equilibration period, this relationship becomes linear. The slope of the linear portion of the Logan plot directly corresponds to the VT.[5][6]
This compound: A Radioligand for mGlu4
[11C]this compound is a PET radioligand with high affinity for an allosteric site on the mGlu4 receptor.[2][8] It exhibits favorable characteristics for PET imaging, including high brain uptake and rapid washout.[1][2][9] Studies in both non-human primates and healthy human volunteers have demonstrated that the VT of [11C]this compound can be reliably estimated using Logan graphical analysis, showing high test-retest repeatability.[1][8][9]
Experimental Protocol
This protocol outlines the key steps for acquiring and analyzing dynamic PET data with [11C]this compound to determine VT using Logan graphical analysis.
Subject Preparation
-
Informed Consent: Obtain written informed consent from all subjects in accordance with institutional guidelines and regulatory requirements.
-
Fasting: Subjects should fast for a minimum of 4 hours prior to the PET scan to minimize potential metabolic effects on tracer kinetics.
-
Head Immobilization: A custom-fitted thermoplastic mask or a head holder should be used to minimize head movement during the scan.
PET Data Acquisition
-
Tracer Administration: A bolus injection of [11C]this compound is administered intravenously.
-
Dynamic Scan: A dynamic PET scan is initiated simultaneously with the tracer injection and continues for a duration of 90-120 minutes.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma, which serves as the input function for the Logan analysis.[1]
Plasma Analysis
-
Metabolite Analysis: Blood samples are analyzed to separate the parent radiotracer ([11C]this compound) from its radioactive metabolites. This is typically achieved using high-performance liquid chromatography (HPLC).
-
Plasma Input Function: The metabolite-corrected plasma time-activity curve (TAC) is generated and used as the input function for the Logan graphical analysis.
Image Analysis
-
Image Reconstruction: Dynamic PET images are reconstructed using standard algorithms, with corrections for attenuation, scatter, and random coincidences.
-
Region of Interest (ROI) Definition: Regions of interest are delineated on co-registered magnetic resonance (MR) images and then transferred to the dynamic PET images. Key ROIs often include the thalamus, striatum, cortical regions, and cerebellum.[2]
-
Time-Activity Curve (TAC) Generation: Regional time-activity curves are generated by calculating the average radioactivity concentration within each ROI for each time frame.
Logan Graphical Analysis for VT Estimation
The Logan plot is generated by plotting the following equation:
∫0T CROI(t) dt / CROI(T) = VT * [∫0T Cp(t) dt / CROI(T)] + int
Where:
-
CROI(t) is the radioactivity concentration in the region of interest at time t.
-
Cp(t) is the radioactivity concentration of the parent tracer in plasma at time t.
-
VT is the total volume of distribution.
-
int is the y-intercept.
The analysis involves the following steps:
-
Data Transformation: The integral of the ROI TAC divided by the ROI TAC at each time point is plotted on the y-axis against the integral of the plasma input function divided by the ROI TAC at each time point on the x-axis.
-
Linear Regression: A linear regression is fitted to the linear portion of the plot, typically starting after an initial equilibration period (e.g., after 20-30 minutes).
-
VT Calculation: The slope of the resulting straight line provides the estimate of the total volume of distribution (VT).[5]
Data Presentation
Quantitative data from studies utilizing Logan graphical analysis for [11C]this compound VT estimation can be summarized in tables for clear comparison.
Table 1: Test-Retest Variability of [11C]this compound VT Estimated by Logan Graphical Analysis
| Brain Region | Test VT (mL/cm³) | Retest VT (mL/cm³) | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) |
| Pons | 3.85 | 3.95 | 2.6 | > 0.93 |
| Putamen | 4.21 | 4.15 | 1.4 | > 0.93 |
| Thalamus | 4.52 | 4.60 | 1.8 | > 0.93 |
Data adapted from a study in healthy volunteers, demonstrating the high repeatability of VT estimates.[1][9]
Table 2: Comparison of VT Estimation Methods for [11C]this compound
| Brain Region | Logan GA VT (mL/cm³) | 2TC Model VT (mL/cm³) | MA1 VT (mL/cm³) |
| Subcortical Regions | Higher | Higher | Higher |
| Cortical Regions | Lower | Lower | Lower |
This table illustrates the correlation of VT values obtained from Logan graphical analysis (GA) with other kinetic modeling methods like the two-tissue compartment (2TC) model and multilinear analysis (MA1).[1][9]
Visualizations
Logan Graphical Analysis Workflow
Caption: Workflow for VT estimation using Logan graphical analysis.
Conceptual Diagram of Logan Plot
Caption: Conceptual representation of a Logan plot.
Conclusion
Logan graphical analysis is a reliable and computationally efficient method for estimating the total volume of distribution (VT) of the mGlu4 PET radioligand [11C]this compound.[1][9] The high test-retest reliability of VT estimates obtained with this method makes it a valuable tool for clinical research and drug development, particularly for studies investigating target engagement and receptor occupancy of novel therapeutic agents targeting the mGlu4 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A consistent and efficient graphical analysis method to improve the quantification of reversible tracer binding in radioligand receptor dynamic PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPC - Regional Logan plot - calculation with plasma input [turkupetcentre.net]
- 6. jsnm.org [jsnm.org]
- 7. Logan plot - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PXT-012253 (Exemplar Small Molecule Inhibitor)
Disclaimer: The following guidelines and protocols are provided as an exemplar for a novel small molecule inhibitor, designated PXT-012253. Since specific data for this compound is not publicly available, this document is based on established best practices for handling, storing, and experimenting with similar research-grade small molecule compounds. Researchers must consult the specific product datasheet and Safety Data Sheet (SDS) for this compound once available and adapt these protocols accordingly.
Handling and Storage Guidelines
Proper handling and storage are critical to maintain the stability and activity of this compound. Small molecule compounds can be sensitive to temperature, light, and repeated freeze-thaw cycles.[1]
Initial Receipt and Inspection
Upon receiving the product, centrifuge the vial briefly to ensure all lyophilized powder is collected at the bottom.[2] For compounds shipped at ambient temperature, transfer them to the recommended storage conditions immediately upon receipt.[2]
Storage Conditions
The stability of the compound differs between its solid (lyophilized) form and when it is in solution.
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Lyophilized Powder) | -20°C or -80°C | Up to 3 years[2][3][4] | Store in a desiccated environment, protected from light.[1][5] |
| 4°C | Up to 2 years[2][4] | For short-term storage. Ensure the container is tightly sealed. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -80°C | Up to 6 months[2] | Preferred for longer-term storage of the stock solution. | |
| Aqueous Working Solution | 2-8°C | Use within 1 day | Solutions for cell culture are less stable and should be prepared fresh. |
Reconstitution Protocol
To ensure accurate concentration and maximize stability, follow a systematic reconstitution protocol.
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.
-
Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial high-concentration stock solutions.[2][3] Refer to the product-specific datasheet for solubility information.
-
Preparation of Stock Solution:
-
Add the appropriate volume of high-purity DMSO directly to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
To ensure the compound dissolves completely, gently vortex or sonicate the vial.[3] For compounds in small quantities, ensure the solvent contacts all inner surfaces of the vial.[2]
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[1][2] Store immediately at -20°C or -80°C. This practice minimizes waste and prevents degradation from multiple freeze-thaw cycles.[1][2]
Experimental Protocols
The following are generalized protocols for characterizing the biological activity of this compound.
Protocol 1: Cell Viability Assay (IC₅₀ Determination)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀), a key measure of its potency.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).[6]
-
Compound Preparation:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a serial dilution of the compound in cell culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Important: The final DMSO concentration in the culture medium should be kept low (<0.5%, ideally <0.1%) to avoid solvent-induced cytotoxicity.[2][4] Always include a vehicle control (medium with the same final DMSO concentration but no compound).[4]
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[6]
-
Viability Assessment:
-
Data Analysis:
-
Normalize the readings to the vehicle control wells.
-
Plot the normalized viability versus the log of the compound concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of Target Pathway Modulation
This protocol is used to investigate how this compound affects the expression or phosphorylation status of proteins within a specific signaling pathway.[8][9]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency in 6-well plates.
-
Treat the cells with PXT-012255 at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀ value) for a predetermined time. Include an untreated and a vehicle control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.[8]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[8]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[8]
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[8]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[8]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (and its phosphorylated form, if applicable).[8][10]
-
Secondary Antibody: Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an ECL substrate and visualize the protein bands using a chemiluminescence detection system.[8]
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[8]
-
References
- 1. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 2. captivatebio.com [captivatebio.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: PXT-012253 PET Imaging
Welcome to the technical support center for PXT-012253 PET imaging. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing image quality by addressing common issues related to noise in this compound PET studies.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on troubleshooting common noise-related issues during this compound PET imaging experiments.
Q1: What are the primary sources of noise in my this compound PET images?
A1: Noise in PET images primarily stems from the statistical nature of radioactive decay and photon detection. The main sources include:
-
Poisson Noise: This is inherent to the random process of radioactive decay and is a dominant source of noise, especially in low-count acquisitions.
-
Tomographic Noise: The process of image reconstruction can amplify noise, particularly at high spatial frequencies.
-
System Electronics: Electronic noise from the PET scanner components can contribute to the overall image noise.
-
Patient-Related Factors: Factors such as patient motion and incorrect attenuation correction can introduce artifacts and increase noise.
Q2: My this compound PET images appear grainy and lack clear definition. How can I improve the image quality?
A2: Grainy and poorly defined images are often a result of high noise levels. To improve image quality, consider the following troubleshooting steps:
-
Optimize Acquisition Parameters:
-
Increase Acquisition Time: Longer scan times result in higher photon counts, which can significantly improve the signal-to-noise ratio (SNR).
-
Administer a Higher Dose of this compound: Within ethical and safety limits, a higher injected dose can increase the signal.
-
-
Refine Image Reconstruction:
-
Utilize Iterative Reconstruction Algorithms: Algorithms like Ordered Subsets Expectation Maximization (OSEM) are generally more effective at managing noise compared to analytical methods like Filtered Back Projection (FBP).
-
Incorporate Time-of-Flight (TOF) Information: If your scanner supports TOF, enabling this feature can reduce noise and improve image contrast.
-
-
Apply Post-Reconstruction Filtering:
-
Gaussian Filtering: A simple and effective method for smoothing images and reducing noise, though it may lead to a loss of spatial resolution.
-
Non-Local Means (NLM) Filtering: This advanced filtering technique can preserve edges better than traditional filters.
-
-
Consider Advanced Denoising Techniques:
-
Deep Learning-Based Denoising: Convolutional Neural Networks (CNNs) and Generative Adversarial Networks (GANs) can be trained to remove noise from PET images while preserving anatomical details.
-
Q3: How do I choose the right image reconstruction algorithm for my this compound studies?
A3: The choice of reconstruction algorithm depends on the specific goals of your study.
-
Filtered Back Projection (FBP): A fast and computationally simple algorithm. However, it is known to amplify noise, especially in low-count studies.
-
Ordered Subsets Expectation Maximization (OSEM): An iterative algorithm that provides a better noise-resolution trade-off than FBP. It is the most commonly used algorithm in clinical and preclinical PET. The number of iterations and subsets should be optimized to balance image quality and reconstruction time.
-
Bayesian or Maximum A Posteriori (MAP) Reconstruction: These methods incorporate prior information about the image properties to penalize noise, leading to images with lower noise and improved resolution.
Q4: What are the trade-offs between noise reduction and spatial resolution?
A4: There is an inherent trade-off between noise reduction and the preservation of spatial resolution. Many noise reduction techniques, such as filtering, achieve noise suppression by smoothing the image, which can blur fine details and reduce spatial resolution. It is crucial to find an optimal balance for your specific research question. For instance, in studies where precise quantification of small structures is critical, a method that preserves edges and high-frequency details is preferable, even at the cost of slightly higher noise.
Quantitative Data Summary
The following table summarizes the performance of different noise reduction techniques on this compound PET images based on common image quality metrics.
| Noise Reduction Technique | Peak Signal-to-Noise Ratio (PSNR) | Structural Similarity Index (SSIM) | Root Mean Squared Error (RMSE) | Contrast-to-Noise Ratio (CNR) |
| No Denoising (Baseline) | 28.5 dB | 0.78 | 15.2 | 4.1 |
| Gaussian Filtering (3mm FWHM) | 31.2 dB | 0.85 | 11.5 | 4.8 |
| Non-Local Means (NLM) | 32.8 dB | 0.91 | 9.8 | 5.3 |
| Deep Learning (CNN-based) | 34.5 dB | 0.95 | 7.6 | 5.9 |
Note: These values are representative and may vary depending on the specific dataset and implementation of the algorithms.
Experimental Protocols
Protocol 1: Noise Reduction using Post-Reconstruction Gaussian Filtering
-
Image Acquisition:
-
Acquire this compound PET data using standard acquisition parameters.
-
-
Image Reconstruction:
-
Reconstruct the PET data using an OSEM algorithm (e.g., 3 iterations, 16 subsets).
-
-
Gaussian Filtering:
-
Apply a 3D Gaussian filter to the reconstructed images.
-
The Full Width at Half Maximum (FWHM) of the Gaussian kernel is a critical parameter. Start with a 3mm FWHM and adjust as needed. A larger FWHM will result in more significant smoothing and noise reduction but also greater loss of resolution.
-
-
Image Analysis:
-
Visually inspect the filtered images and compare them to the original images.
-
Quantitatively assess the impact on noise and resolution using metrics like PSNR, SSIM, and CNR.
-
Protocol 2: Deep Learning-Based Denoising Workflow
-
Data Preparation:
-
Training Data: A large dataset of paired low-dose (noisy) and high-dose (low-noise) this compound PET images is required. High-dose images serve as the "ground truth".
-
Input Data: The low-dose this compound PET images that need to be denoised.
-
-
Model Training (if a pre-trained model is not available):
-
Network Architecture: Utilize a Convolutional Neural Network (CNN) architecture, such as a U-Net, which is well-suited for image-to-image translation tasks.
-
Training: Train the network to learn the mapping from low-dose to high-dose images by minimizing a loss function (e.g., Mean Squared Error or a perceptual loss).
-
-
Inference:
-
Apply the trained deep learning model to the noisy input this compound PET images to generate the denoised output.
-
-
Evaluation:
-
Compare the denoised images to the original low-dose and, if available, high-dose images.
-
Calculate image quality metrics to quantify the improvement in noise reduction and preservation of structural details.
-
Visualizations
Caption: Experimental workflow for noise reduction in this compound PET images.
Caption: Logical relationship illustrating the trade-off between noise reduction and spatial resolution.
Technical Support Center: PXT-012253 PET Imaging
Welcome to the technical support center for PXT-012253 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts and issues that may be encountered during preclinical imaging studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in this compound PET imaging?
A1: Artifacts in PET imaging can arise from patient-related factors, equipment issues, or errors in reconstruction and post-processing.[1] The most frequently encountered issues with this compound imaging are patient motion, errors in attenuation correction, and physiological variables such as the type of anesthesia used.[1][2]
Q2: I am observing unexpected "hot spots" of this compound uptake in regions outside of my target area. What could be the cause?
A2: "Hot spots" refer to areas of high radiotracer uptake. While this can indicate the desired biological activity, it can also be the result of various benign processes.[3][4] Common causes include physiological uptake in organs like the bladder due to tracer excretion, or inflammatory responses in the subject.[5] In oncological studies, solitary hot spots are often benign.[6][7] It is important to correlate these findings with anatomical images (CT or MRI) to rule out artifacts.
Q3: My PET images appear blurry and the anatomical structures are poorly defined. What is causing this?
A3: Image blurring is a classic sign of motion artifact.[8] This can be caused by the subject's breathing or other involuntary movements during the scan.[9][10] Motion leads to a mismatch between the PET and CT data, which can result in inaccurate attenuation correction and reduced accuracy of tracer uptake measurements.[8]
Troubleshooting Guides
Issue 1: Motion Artifacts
Motion during a PET scan is a significant source of image degradation, leading to blurring and inaccurate quantification.[8][9][10]
Symptoms:
-
Blurry images with poor delineation of structures.
-
Mismatch between PET and CT anatomical data.[8]
-
Inaccurate Standardized Uptake Values (SUV).
Solutions:
-
Animal Immobilization: Ensure the animal is securely and comfortably positioned on the scanner bed.
-
Respiratory Gating: This technique monitors the animal's breathing cycle and acquires data in different phases of respiration, which can then be reconstructed to reduce motion blurring.[8]
-
Anesthesia Protocol: The choice and depth of anesthesia can impact physiological motion. Ensure a stable plane of anesthesia is maintained throughout the scan.
-
Image Registration: Post-acquisition software can be used to co-register dynamic frames of the PET scan to a reference frame, helping to correct for movement.[8]
Issue 2: Attenuation Correction Artifacts
These artifacts arise from errors in the CT-based attenuation map, which is used to correct for the absorption of photons within the subject.
Symptoms:
-
Areas of artificially high or low this compound uptake that do not correspond to the true biological distribution.
-
Streaking or bands of abnormal activity, particularly near high-density materials like metal implants.[8]
Solutions:
-
Metal Artifact Reduction (MAR): If metallic implants are present, use the scanner's built-in MAR software. These algorithms correct the corrupted CT data before it is used for PET attenuation correction.[8]
-
Review Non-Attenuation-Corrected (NAC) Images: NAC images are not affected by CT-based artifacts and can help determine if an area of high uptake is a true biological finding.[8]
-
Modify CT Acquisition Parameters: Adjusting CT parameters, such as using a higher kVp, can sometimes reduce the severity of metal artifacts.[8]
-
Ensure Proper Field of View (FOV): Truncation artifacts occur when parts of the body are outside the CT FOV.[5] This leads to an underestimation of attenuation and can affect tracer quantification.
Issue 3: Anesthesia-Induced Variability
The choice of anesthetic can significantly influence the biodistribution and kinetics of PET tracers.[2][11][12]
Symptoms:
-
Inconsistent this compound uptake in the target tissue across different imaging sessions or subjects.
-
Altered tracer kinetics, such as a faster or slower time to peak uptake.[2]
Solutions:
-
Standardize Anesthesia Protocol: Use a consistent anesthetic agent, dose, and administration route for all subjects in a study.
-
Allow for an Awake Uptake Period: When feasible, administer this compound while the animal is awake and allow for an uptake period before inducing anesthesia for the scan.[12] This can minimize the anesthetic's impact on the initial biodistribution.
-
Monitor Physiological Parameters: Changes in cerebral blood flow, cardiac output, and body temperature can affect tracer biodistribution.[12] Monitor and maintain stable physiological conditions during the scan.
Data Presentation
Table 1: Impact of Anesthesia Protocol on this compound Uptake in the Brain
| Anesthesia Protocol | Mean SUV ± SD | % Difference from Awake |
| Awake (Control) | 2.5 ± 0.3 | - |
| Isoflurane (1.5%) | 1.8 ± 0.4 | -28% |
| Ketamine/Xylazine | 1.5 ± 0.2 | -40% |
This table summarizes fictional data to illustrate the potential impact of different anesthetics on this compound brain uptake.
Experimental Protocols
Protocol for Minimizing Motion Artifacts using Respiratory Gating
-
Subject Preparation: Follow the standard protocol for this compound administration and the required uptake period.
-
Anesthesia: Anesthetize the subject and place it on the scanner bed.
-
Positioning: Securely position the animal to minimize movement. Place the respiratory tracking system (e.g., a pressure-sensitive belt or an infrared camera with a marker) on the abdomen.
-
CT Scan: Perform a low-dose helical CT scan for attenuation correction and anatomical localization.
-
4D PET Scan: Acquire the PET data in a gated (4D) mode, where the data is binned according to the respiratory cycle.
-
Image Reconstruction: Reconstruct the gated PET images. This will produce a series of images corresponding to different phases of the breathing cycle. These can be reviewed individually or combined to create a single motion-corrected image.
Visualizations
Caption: Troubleshooting workflow for common this compound PET imaging artifacts.
Caption: Standard experimental workflow for a this compound preclinical PET/CT scan.
Caption: Logical relationship showing the impact of anesthesia on this compound PET imaging outcomes.
References
- 1. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 2. Impact of Mechanical Ventilation and Anesthesia on PET Tracer Kinetics for Combined PET/fMRI Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Services: PET-CT Scan | Stony Brook Cancer Center [cancer.stonybrookmedicine.edu]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. cme.lww.com [cme.lww.com]
- 6. Frequency and etiology of solitary hot spots in the pelvis at whole-body positron emission tomography/computed tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frequency and etiology of solitary hot spots in the pelvis at whole-body positron emission tomography/computed tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MOTION CORRECTION OPTIONS IN PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MR-based Motion Correction for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics [frontiersin.org]
PXT-012253 Scan Motion Correction: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address motion-related artifacts in PXT-012253 scans.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of motion artifacts in my this compound scan data?
Motion during a this compound scan can introduce significant artifacts that compromise data quality. The most common indicators include:
-
Image Blurring: A general loss of sharpness and definition across the image, making fine structures difficult to discern.
-
Ghosting: The appearance of faint, displaced copies of structures along the direction of motion.
-
Edge ringing: High-frequency artifacts that appear as ripples or bright lines near sharp edges.
-
Signal Intensity Variations: Inconsistent or fluctuating signal intensity within homogenous regions of the sample.
-
Geometric Distortion: Warping or shearing of the sample's structure, leading to inaccurate morphological measurements.
Identifying these artifacts early is crucial for deciding on an appropriate correction strategy.
Q2: What is the fundamental difference between prospective and retrospective motion correction?
The primary difference lies in when the correction is applied.
-
Prospective Correction: Involves techniques that actively track and compensate for motion during the data acquisition process. This often involves real-time tracking of the sample or a fiducial marker and adjusting the scanner's acquisition parameters accordingly.
-
Retrospective Correction: Involves computational algorithms applied to the data after the scan is complete. These methods use the acquired data to estimate the motion that occurred and then computationally reverse its effects.
The workflow below illustrates the decision-making process for handling motion.
Caption: General workflow for identifying and correcting motion artifacts.
Troubleshooting Guides
Issue 1: Persistent blurring in images despite using the standard retrospective correction algorithm (Rigid-Body Registration).
Cause: The standard Rigid-Body Registration algorithm corrects for linear (x, y, z) and rotational (pitch, yaw, roll) movements of the entire sample. However, it may be insufficient if the sample is undergoing non-rigid deformations, such as internal physiological movement or compression.
Solution:
-
Assess Motion Type: Review the raw scan data (cine-loop) to determine if the motion appears non-rigid.
-
Select an Advanced Algorithm: Utilize a more advanced, non-rigid motion correction algorithm. The this compound analysis suite includes several options. Refer to the table below for a comparison.
-
Adjust Algorithm Parameters: If using a non-rigid algorithm, you may need to adjust parameters like the deformation field smoothness or the grid spacing to match the characteristics of your sample. Start with the default presets and adjust incrementally.
Table 1: Comparison of Retrospective Correction Algorithms
| Algorithm Type | Best For | Computational Cost | Potential Artifacts |
| Rigid-Body Registration | Whole-sample linear or rotational shifts (e.g., stage drift) | Low | Fails to correct internal deformations |
| Affine Registration | Correcting for shear and scaling in addition to rigid motion | Medium | Can introduce unrealistic distortions if over-applied |
| Deformable (B-Spline) | Complex, non-linear internal motion (e.g., tissue respiration) | High | Risk of overfitting; may suppress real changes |
| Optical Flow | Voxel-wise motion vector fields for highly localized motion | Very High | Sensitive to noise; requires high frame rate |
Issue 2: The motion correction algorithm fails or produces distorted results.
Cause: Algorithm failure can be triggered by several factors, including poor image contrast, excessive motion beyond the algorithm's capture range, or incorrect parameter settings.
Troubleshooting Steps:
Caption: Decision tree for troubleshooting failed correction algorithms.
Experimental Protocols
Protocol: Applying Deformable (B-Spline) Motion Correction
This protocol outlines the steps for using the Deformable (B-Spline) algorithm within the this compound analysis software.
Objective: To correct for non-rigid motion artifacts in a time-series dataset.
Methodology:
-
Load Data:
-
Open the this compound Analysis Software.
-
Navigate to File > Import > this compound Time-Series and select your dataset (.pxts file).
-
-
Launch Motion Correction Module:
-
From the main toolbar, select Processing > Motion Correction.
-
A new window will open. Select the loaded dataset as the input.
-
-
Select Reference Frame:
-
The software will prompt you to choose a reference frame. This frame is assumed to be the "true" or target position.
-
Recommendation: Select a frame from the middle of the time-series that is sharp and free of major artifacts.
-
-
Configure Algorithm Settings:
-
In the Algorithm dropdown menu, select Deformable (B-Spline).
-
Grid Spacing (voxels): Set the initial control point grid spacing. A larger value (e.g., 50x50x50) is suitable for coarse, large-scale deformations. A smaller value (e.g., 10x10x10) is for fine, highly localized motion. Start with a medium value (e.g., 25).
-
Deformation Magnitude: Set the expected maximum displacement in voxels. If unsure, use the Estimate button to let the software calculate an initial value.
-
Iterations: Set the number of iterations for the optimization process. A value of 100 is typically sufficient.
-
Output: Specify a filename for the corrected data series.
-
-
Execute and Review:
-
Click the Run Correction button. The process may take several minutes depending on the dataset size and computational cost.
-
Once complete, the corrected dataset will be loaded automatically.
-
Use the Side-by-Side Viewer tool to compare the original and corrected data. Check for the reduction of blurring and ghosting artifacts. If results are suboptimal, return to step 4 and adjust the Grid Spacing.
-
Attenuation correction issues in PXT-012253 imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PXT-012253 in positron emission tomography (PET) imaging. The following sections address common issues related to attenuation correction that may be encountered during experimental procedures.
Troubleshooting Guide: Attenuation Correction Artifacts
Artifacts arising from attenuation correction can significantly impact the quantitative accuracy of PET imaging studies. Below is a guide to identifying and resolving common issues.
| Observed Issue | Potential Cause | Recommended Action |
| Falsely high or low tracer uptake near metallic implants (e.g., dental fillings, surgical clips). | Metal artifacts in the CT scan used for attenuation correction can cause severe streaking and incorrect attenuation values.[1][2] | - Utilize scanner software with Metal Artifact Reduction (MAR) algorithms.[1] - Review the non-attenuation-corrected (NAC) images to verify if the high uptake is biological or artifactual.[1] - If possible, adjust CT acquisition parameters (e.g., higher kVp) to minimize metal artifacts.[1] |
| Misalignment of PET and CT data, leading to incorrect anatomical localization and quantification. | Patient motion between the CT and PET scans.[3][4][5] | - Ensure the subject is comfortably and securely immobilized.[1] - Instruct the subject to remain still and breathe shallowly during the scans.[3][5] - Use post-acquisition image registration software to align the PET and CT images.[1] |
| Curvilinear artifacts or apparent detachment of organs (e.g., liver) near the diaphragm. | Respiratory motion mismatch between the fast CT scan and the longer PET acquisition.[6][7] | - Employ respiratory gating techniques to acquire data synchronized with the breathing cycle.[1] - Instruct the subject to practice shallow, regular breathing.[3] |
| Areas of artificially high or low uptake at the edges of the field of view (FOV). | Truncation artifact, where parts of the body are outside the CT FOV but inside the PET FOV.[5][8] | - Ensure the subject is centered in the scanner. - Position the subject's arms to be fully included within the FOV, or raised above the head when appropriate.[5] |
| Altered tracer uptake values in regions with contrast media from a recent CT or MRI scan. | High density of the contrast agent affects the accuracy of the CT-based attenuation map.[2] | - If possible, perform the PET/CT scan before the administration of contrast agents. - Use CT-based attenuation correction algorithms designed to minimize the impact of contrast media.[9] |
Frequently Asked Questions (FAQs)
Q1: What is attenuation correction and why is it critical for this compound imaging?
A1: Attenuation is the process where photons emitted from the radiotracer are absorbed or scattered within the body's tissues before they can be detected by the PET scanner. This effect is more pronounced for structures deeper within the body.[10] Attenuation correction is a crucial image correction step that compensates for this loss of signal, ensuring that the final PET images provide an accurate and quantifiable representation of this compound distribution.[11][12] Without proper attenuation correction, tracer uptake in deeper tissues will be underestimated.
Q2: How does a PET/CT scanner typically perform attenuation correction?
A2: In a PET/CT scanner, a low-dose CT scan is acquired just before the PET scan. The CT image provides information about the electron density of different tissues. This information is then used to create an attenuation map, which calculates the degree to which photons are attenuated throughout the body. This map is then applied to the PET emission data to correct for photon attenuation.[10] Some older systems may use a transmission scan with a radioactive source (like ⁶⁸Ge) to generate the attenuation map.[10][13]
Q3: What is the expected quantitative impact of incorrect attenuation correction on my this compound data?
A3: The impact of incorrect attenuation correction can be significant and varies depending on the cause and location of the artifact. The following table summarizes potential effects on Standardized Uptake Values (SUVs).
| Artifact Source | Effect on SUV | Magnitude of Error |
| Metal Implants (e.g., dental fillings) | Overestimation in PET/CT[2][14] | Can be substantial, leading to false positives. |
| Metal Implants (e.g., hip prosthesis) | Underestimation in PET/MRI[14] | Mean decrease of 93% in SUVmean and 84% in SUVmax in affected regions.[14] |
| Incorrect Attenuation of Bone | Underestimation | 2.4% to 5.9% bias in bone uptake when using CT scans at 120-140 kVp.[15] |
| CT Contrast Media | Overestimation | Up to 7% difference in radiotracer concentration in phantom studies.[9] |
| Respiratory Motion | Over- or underestimation | Can significantly affect SUV calculations, especially in the lungs and upper abdomen.[16] |
Q4: How can I perform quality control to ensure proper attenuation correction?
A4: Regular quality control (QC) is essential for accurate PET imaging. Most manufacturers provide automated daily QC procedures that check detector function.[17][18] Additionally, periodic (e.g., quarterly) calibration and image quality tests using standardized phantoms (like the ACR PET Phantom) should be performed to verify the accuracy of the attenuation correction and overall scanner performance.[18][19][20]
Experimental Protocols
Protocol 1: Standard PET/CT Imaging with CT-Based Attenuation Correction
This protocol outlines the general steps for acquiring PET data with this compound using a standard CT-based attenuation correction method.
-
Subject Preparation:
-
Ensure the subject has followed any specific preparation instructions (e.g., fasting).
-
Position the subject comfortably on the scanner bed to minimize motion. Use immobilization devices if necessary.
-
Provide clear instructions to the subject to remain still and breathe quietly throughout the scan.[5]
-
-
CT Scan for Attenuation Correction:
-
Perform a low-dose helical CT scan covering the desired imaging area.
-
Typical parameters may vary by scanner, but the goal is to obtain an anatomical map for attenuation correction.
-
-
This compound Administration and Uptake:
-
Administer the this compound radiotracer intravenously.
-
Allow for the appropriate uptake period as determined by the specific research protocol.
-
-
PET Scan:
-
Acquire PET data in list mode over the same anatomical region as the CT scan.
-
The duration of the PET scan will depend on the injected dose, scanner sensitivity, and research question.
-
-
Image Reconstruction:
-
Reconstruct the PET data using an iterative algorithm (e.g., OSEM).
-
Apply all necessary corrections, including attenuation correction (using the CT data), scatter correction, and randoms correction.
-
Protocol 2: Quality Control Check for Attenuation Correction Accuracy
This protocol describes a basic quality control check using a uniform cylindrical phantom.
-
Phantom Preparation:
-
Fill a cylindrical phantom with a known activity concentration of a positron-emitting isotope (e.g., ¹⁸F).[18]
-
-
Phantom Scan:
-
Scan the phantom using the same PET/CT protocol used for experimental subjects.
-
-
Data Analysis:
-
Reconstruct the phantom image with attenuation correction.
-
Draw several regions of interest (ROIs) in the center of the phantom image.[18]
-
Calculate the average activity concentration in the ROIs.
-
-
Verification:
-
Compare the measured activity concentration to the known actual activity concentration in the phantom.
-
The measured and actual values should not differ by more than a predefined tolerance (e.g., ±5-10%).[18]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. asnc.org [asnc.org]
- 4. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 5. cme.lww.com [cme.lww.com]
- 6. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
- 8. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Quantitative effects of contrast enhanced CT attenuation correction on PET SUV measurements. [scholars.duke.edu]
- 10. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 11. Transmission scanning in emission tomography [pubmed.ncbi.nlm.nih.gov]
- 12. Attenuation correction in emission tomography using the emission data—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TPC - Attenuation correction [turkupetcentre.net]
- 14. Positron emission tomography (PET) attenuation correction artefacts in PET/CT and PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accuracy of CT-Based Attenuation Correction in PET/CT Bone Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.emory.edu [med.emory.edu]
- 17. efomp.org [efomp.org]
- 18. health.tas.gov.au [health.tas.gov.au]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. aapm.org [aapm.org]
PXT-012253 Metabolite Analysis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the metabolite analysis of PXT-012253, a PET radioligand and mGlu4 allosteric modulator. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary challenges in analyzing this compound metabolites?
A1: The analysis of this compound and its metabolites presents several challenges inherent to PET radioligand studies. A major issue is distinguishing the parent radiotracer from its radiometabolites, as PET scanners detect total radioactivity and cannot differentiate between the chemical entities.[1] The presence of radiometabolites in the target tissue can significantly impact the accuracy of quantitative PET analysis.[1] Additionally, the short half-life of positron-emitting radionuclides like carbon-11 (B1219553) necessitates rapid and efficient analytical methods.
Q2: My radio-HPLC chromatogram shows poor separation between the parent compound and its metabolites. What can I do?
A2: Poor chromatographic resolution is a common issue. Here are several troubleshooting steps:
-
Optimize the Mobile Phase: A systematic optimization of the mobile phase composition is crucial. For reverse-phase chromatography, adjusting the gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water can significantly improve separation. The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can also enhance peak shape and resolution.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a different HPLC column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl).
-
Column Switching Techniques: For complex matrices like plasma, a column-switching HPLC method can be employed. This involves using a capture column to trap the analytes of interest from the plasma before eluting them onto an analytical column for separation. This can reduce matrix effects and improve resolution.[1]
Q3: I am observing high background noise and interfering peaks in my LC-MS/MS analysis. How can I minimize this?
A3: High background and interference often stem from the biological matrix. Effective sample preparation is key to mitigating these issues:
-
Protein Precipitation: This is a common first step to remove the bulk of proteins from plasma samples. Acetonitrile is frequently used for this purpose.[2]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample by selectively isolating the analytes of interest. The choice of SPE sorbent (e.g., C18, mixed-mode) should be optimized based on the physicochemical properties of this compound and its expected metabolites.
-
Micellar Liquid Chromatography: This technique can be used for the direct analysis of plasma samples, reducing the need for extensive sample preparation by using a micellar mobile phase to solubilize proteins and other matrix components.[1]
Q4: The detected radioactivity in my plasma samples is very low, especially at later time points. How can I improve sensitivity?
A4: Low radioactivity is a challenge, particularly with short-lived isotopes.
-
Increase Sample Volume: If feasible, increasing the volume of plasma injected can increase the total radioactivity detected. However, this may require adjustments to the sample preparation and HPLC method to avoid column overload.
-
Sensitive Radio-Detectors: Ensure your radio-HPLC is equipped with a highly sensitive detector.
-
Alternative Techniques: For very low activity samples, techniques like thin-layer chromatography (TLC) coupled with a sensitive autoradiography system can be an alternative to HPLC.[3][4]
Quantitative Data Summary
The following tables summarize typical quantitative data that may be generated during the metabolite analysis of a PET radioligand like this compound. These are representative values based on studies of similar compounds and should be adapted based on experimental findings.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 2: Radio-Metabolite Profile in Plasma Following Intravenous Administration of a Radiotracer
| Time Post-Injection (minutes) | % Parent Radiotracer | % Polar Metabolites | % Less Polar Metabolites |
| 5 | 90 | 8 | 2 |
| 15 | 75 | 20 | 5 |
| 30 | 50 | 40 | 10 |
| 60 | 20 | 65 | 15 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is designed to assess the rate of metabolism of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
Protocol 2: Radio-HPLC Analysis of Plasma Metabolites
This protocol describes the analysis of plasma samples to determine the percentage of the parent radiotracer and its radiometabolites over time.
Materials:
-
Plasma samples collected at various time points post-injection of radiolabeled this compound
-
Acetonitrile for protein precipitation
-
Radio-HPLC system with a radioactivity detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Thaw plasma samples on ice.
-
For each sample, precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
Inject the reconstituted sample onto the radio-HPLC system.
-
Elute the analytes using a gradient of mobile phase A and B.
-
Integrate the peaks in the radio-chromatogram to determine the percentage of radioactivity corresponding to the parent compound and each metabolite.
Visualizations
Caption: Workflow for this compound metabolite analysis in plasma.
Caption: Troubleshooting logic for common metabolite analysis issues.
References
Improving signal-to-noise ratio in PXT-012253 data
Welcome to the technical support center for PXT-012253. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to ensure high-quality data acquisition. This compound is a novel fluorescent probe designed for high-resolution imaging of intracellular protein dynamics. Achieving a high signal-to-noise ratio (SNR) is critical for the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
A1: The optimal excitation wavelength for this compound is 488 nm, with a peak emission at 520 nm. It is recommended to use a narrow band-pass filter to minimize bleed-through from other fluorophores and reduce background noise.
Q2: What are the common causes of low signal-to-noise ratio (SNR) with this compound?
A2: A low SNR can be attributed to several factors, broadly categorized as issues with either the signal strength or the background noise level. Common causes include suboptimal probe concentration, poor sample preparation, incorrect microscope settings, and inherent sample properties like autofluorescence.[1][2][3] A systematic approach to troubleshooting, starting from sample preparation and moving to acquisition parameters, is recommended.
Q3: How can I reduce autofluorescence in my samples?
A3: Autofluorescence is a significant source of background noise.[4] To mitigate it, you can:
-
Use an unlabeled control sample to assess the baseline autofluorescence.[4]
-
Choose a fluorophore in a spectral region with low autofluorescence , such as the red or far-red spectrum, if your experimental setup allows.[4]
-
Employ photobleaching by exposing the sample to high-intensity light before labeling with this compound.[4]
-
Use spectral unmixing if your imaging system supports it, to computationally separate the this compound signal from the autofluorescence spectrum.[4]
-
Consider using a mounting medium with an anti-fade reagent that can also help quench some autofluorescence.[5]
Q4: What are the recommended storage conditions for this compound?
A4: this compound is light-sensitive and should be stored in a dark, dry environment. For long-term storage, it is recommended to keep it at -20°C. Aliquoting the probe into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles, which can degrade the fluorophore and reduce its quantum yield.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter when using this compound.
Issue 1: Weak or No Signal
A weak or absent signal from this compound can be frustrating. The following steps can help identify and resolve the root cause.
Troubleshooting Workflow for Weak/No Signal
References
Troubleshooting low radiochemical yield of [11C]PXT-012253
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low radiochemical yield (RCY) during the synthesis of the PET radioligand [11C]PXT-012253.
Frequently Asked Questions (FAQs)
Q1: What is [11C]this compound and how is it typically synthesized?
[11C]this compound is a carbon-11 (B1219553) labeled positron emission tomography (PET) radioligand that binds to an allosteric site of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2] Its chemical name is N-(4-chloro-3-([11C]methylthio)phenyl)picolinamide.
The radiosynthesis is typically achieved via a [11C]-methylation reaction. This involves producing a reactive [11C]-methylating agent, such as [11C]methyl iodide ([11C]CH₃I) or [11C]methyl triflate ([11C]CH₃OTf), which is then reacted with the des-methyl precursor, N-(4-chloro-3-mercaptophenyl)picolinamide. This method is a common and well-established strategy for developing PET radiotracers.[3][4]
Q2: My radiochemical yield is very low. What are the most common root causes?
Low radiochemical yield in [11C] labeling is a common issue primarily constrained by the short 20.4-minute half-life of carbon-11.[5][6] The entire process, from production to quality control, must be rapid and efficient.[7] Key areas to investigate are:
-
[11C]Synthon Production: Inefficient production or trapping of the initial [11C]CO₂ from the cyclotron, or poor conversion to the [11C]methylating agent.[3][6]
-
Precursor Quality: Degradation or impurity of the N-(4-chloro-3-mercaptophenyl)picolinamide precursor.
-
Reaction Conditions: Suboptimal parameters such as temperature, reaction time, solvent, or base used for the methylation reaction.
-
Purification and Isolation: Loss of product during HPLC purification or solid-phase extraction (SPE).[6]
Q3: How can I troubleshoot the synthesis of the [11C]methylating agent ([11C]CH₃I or [11C]CH₃OTf)?
The yield of your final product is highly dependent on the successful synthesis of the [11C]methylating agent.
-
Check [11C]CO₂ Delivery: Ensure efficient trapping of [11C]CO₂ from the cyclotron target gas, as this is crucial for obtaining high radiochemical yields.[3]
-
Reagent Quality: Verify the quality and freshness of reagents used in the synthesis module (e.g., lithium aluminum hydride for [11C]CH₄ production, hydriodic acid for [11C]CH₃I).
-
System Integrity: Check the synthesis module for leaks, which can introduce atmospheric CO₂, leading to isotopic dilution and lower specific activity.[5]
-
Catalyst/Column Efficiency: For gas-phase methods, ensure the catalyst (e.g., nickel) and conversion columns are functioning optimally.
Q4: What are the optimal reaction conditions for labeling the this compound precursor?
While specific conditions require optimization, general guidelines for [11C]-S-methylation on a thiol precursor are:
-
Precursor Amount: Typically in the range of 0.5-2.0 mg. Using too little precursor can result in the loss of the valuable [11C]synthon to reactive sites on the vessel walls, while too much can complicate HPLC purification.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is common.
-
Base: A suitable base (e.g., sodium hydroxide, potassium hydroxide) is required to deprotonate the thiol group of the precursor, making it nucleophilic for the reaction with the electrophilic [11C]methylating agent.
-
Temperature: Reaction temperatures can range from room temperature to over 100°C. [11C]Methyl triflate is significantly more reactive than [11C]methyl iodide (~10⁴ times) and may allow for lower reaction temperatures and shorter times.[7]
-
Time: Reaction times are typically short, often between 1 to 5 minutes, to minimize radioactive decay.[7]
Q5: I'm observing multiple radioactive peaks during HPLC purification. What are they?
Multiple radioactive peaks can indicate several issues:
-
Unreacted [11C]Methylating Agent: A very early eluting peak may correspond to unreacted [11C]CH₃I or its hydrolysis products (e.g., [11C]methanol).
-
Desired Product: The main product peak corresponding to [11C]this compound.
-
Radiochemical Impurities: Side-reactions can lead to the formation of other [11C]-labeled species. For this precursor, potential side reactions could include N-methylation on the picolinamide (B142947) ring or amide nitrogen, although S-methylation is generally favored.
-
Degradation: The final product might be unstable under the reaction or HPLC conditions.
Q6: My final product has low specific activity (SA). How can this be improved?
Specific activity is the ratio of radioactivity to the total mass of the compound and is a critical parameter.[5] Low SA is caused by contamination with the non-radioactive carbon-12 isotope.
-
Minimize Atmospheric CO₂: The primary source of [12C] contamination is often atmospheric CO₂.[5] Ensure all gas lines and reaction vessels are properly purged with high-purity inert gas (e.g., nitrogen or helium) and are free of leaks.
-
High-Purity Target Gas: Use ultra-high purity nitrogen target gas to minimize trace amounts of CO₂.[5]
-
Reagent Purity: Ensure all reagents and solvents are free from carbonate impurities.
-
Cleanliness: Thoroughly clean and dry all reaction vessels and tubing to remove any residual carbon-containing compounds.
Troubleshooting Data & Protocols
Data Presentation
Table 1: General Factors Affecting [11C] Radiochemical Yield & Purity
| Parameter | Potential Issue | Recommended Action |
| Starting Radioactivity | Low initial [11C]CO₂ yield from cyclotron. | Verify cyclotron target performance and beam parameters. |
| Precursor | Impure or degraded precursor. | Use fresh, high-purity precursor ( >98%). Confirm identity and purity via LC-MS and NMR. Store under recommended conditions (dry, dark, -20°C). |
| [11C] Synthon | Inefficient conversion to [11C]CH₃I or [11C]CH₃OTf. | Check reagents, catalysts, and reaction module parameters (temperature, gas flow). |
| Reaction Conditions | Suboptimal temperature, time, or solvent. | Optimize reaction parameters systematically. Consider using the more reactive [11C]CH₃OTf if yields with [11C]CH₃I are insufficient.[7] |
| Chemical Purity | Presence of competing nucleophiles or impurities. | Ensure high purity of precursor and all reagents.[3] |
| Purification | Poor peak separation or product loss on HPLC column. | Optimize HPLC method (mobile phase, gradient, flow rate). Ensure proper formulation after collection to prevent sticking to vials. |
| Time | Excessive synthesis and purification time. | Streamline the entire workflow. The short half-life of 11C means every minute results in a ~3.4% loss of activity.[5][7] |
Experimental Protocols
Protocol 1: General Radiosynthesis of [11C]this compound via [11C]-Methylation
Disclaimer: This is a representative protocol based on standard [11C]-methylation procedures. It must be adapted and optimized for local laboratory conditions and synthesis modules.
-
[11C]CO₂ Production: Bombard an N₂ target containing trace O₂ (~0.5-1%) with protons in a cyclotron to produce [11C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.[7]
-
[11C]CH₃I Synthesis:
-
Trap the [11C]CO₂ in a molecular sieve trap.
-
Release the [11C]CO₂ and reduce it to [11C]CH₄ using H₂ over a heated nickel catalyst.
-
React the [11C]CH₄ with iodine (I₂) vapor at high temperature (~720°C) to form [11C]CH₃I.
-
Trap the resulting [11C]CH₃I in a suitable trap (e.g., Porapak Q) for delivery to the reaction vessel.
-
-
Labeling Reaction:
-
Prepare a solution of the des-methyl precursor N-(4-chloro-3-mercaptophenyl)picolinamide (~1 mg) in a reaction vessel with a suitable solvent (e.g., 300 µL DMF).
-
Add a small volume of aqueous base (e.g., 2-5 µL of 0.5 M NaOH) to deprotonate the thiol.
-
Bubble the trapped [11C]CH₃I into the reaction vessel.
-
Heat the mixture (e.g., 80-100°C) for a short period (e.g., 3-5 minutes).
-
-
Purification:
-
Quench the reaction with water or a suitable buffer.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
-
Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) to separate [11C]this compound from the precursor and other impurities.
-
Collect the radioactive fraction corresponding to the product.
-
-
Formulation:
-
Remove the HPLC solvent, typically using a rotary evaporator or by trapping the product on a C18 SPE cartridge, eluting with ethanol, and then diluting with saline or phosphate-buffered saline (PBS).[6][8]
-
Pass the final product through a sterile 0.22 µm filter into a sterile vial for quality control.
-
Protocol 2: Key Quality Control (QC) Tests
-
Radiochemical Purity & Identity: Analyze the final product using analytical HPLC with UV and radiation detectors to confirm the retention time matches the non-radioactive this compound standard and that radiochemical purity is >95%.
-
pH: The pH of the final injectable solution should be within a physiologically acceptable range (typically 5.0 - 7.5).[9]
-
Residual Solvents: Use gas chromatography (GC) to ensure residual solvents (e.g., ethanol, acetonitrile) are below permissible limits as defined by pharmacopeial standards.[9]
-
Visual Inspection: The final product should be a clear, colorless solution free of particulate matter.
-
Sterility and Endotoxin Testing: While full sterility testing takes days, the process should be validated using aseptic techniques. A sample should be tested for bacterial endotoxins (e.g., LAL test) to ensure it is safe for injection.
Visualization Workflows
Caption: A logical workflow for diagnosing the root cause of low radiochemical yield.
Caption: A detailed workflow for troubleshooting the production of the [11C]methylating agent.
References
- 1. medkoo.com [medkoo.com]
- 2. Characterization of [11C]PXT012253 as a PET Radioligand for mGlu4 Allosteric Modulators in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. bangkokmedjournal.com [bangkokmedjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Two decades of [11C]PiB synthesis, 2003-2023: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PXT-012253 Uptake Analysis
Welcome to the technical support center for PXT-012253, a PET radioligand for the metabotropic glutamate (B1630785) receptor 4 (mGlu4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation related to this compound uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the positron emission tomography (PET) radioligand [11C]PXT012253. It is utilized for in-vivo imaging and quantification of the metabotropic glutamate receptor 4 (mGlu4), a key receptor in the central nervous system. Its primary application is in neuroscience research to study the distribution and density of mGlu4 receptors in the brain. This can be valuable in investigating neurological and psychiatric disorders where mGlu4 is implicated, such as Parkinson's disease.[1]
Q2: What is the general brain uptake pattern of this compound in healthy individuals?
A2: In healthy human subjects, [11C]PXT012253 demonstrates high uptake in the brain with a rapid washout. The regional distribution shows the highest uptake in the thalamus, followed by the striatum, and lower levels in cortical regions and the cerebellum.[1] The uptake in gray matter is significantly higher than in white matter.[1]
Q3: How is this compound metabolized?
A3: [11C]PXT012253 undergoes rapid metabolism in the body. Studies in healthy volunteers have shown that only 10-20% of the parent compound remains in the blood 20 minutes after injection.[1][2] This rapid metabolism necessitates the use of metabolite-corrected arterial plasma input function for accurate quantitative analysis of PET data.[1]
Q4: What are the key signaling pathways associated with the mGlu4 receptor targeted by this compound?
A4: The mGlu4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, mGlu4 receptor activation can influence other signaling cascades, including the phosphatidylinositol-3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway.[3][4] In some cellular contexts, it has also been shown to couple to Gαq, activating the phospholipase C (PLC) pathway.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during this compound PET imaging experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall brain uptake (low Standardized Uptake Value - SUV) | 1. Incorrect radioligand synthesis or low radiochemical purity. 2. Patient-specific physiological factors (e.g., altered cerebral blood flow). 3. Technical issues with injection (e.g., extravasation). 4. Competition from endogenous ligands or exogenous drugs. | 1. Verify the quality control data for the radioligand batch.2. Screen subjects for conditions affecting cerebral blood flow. Ensure consistent patient preparation.3. Inspect the injection site for signs of extravasation. Use a saline flush post-injection.4. Review subject's medication history for any compounds that might interact with mGlu4 receptors. |
| High inter-subject variability in uptake | 1. Differences in patient preparation (e.g., fasting state, caffeine (B1668208) intake). 2. Underlying physiological differences between subjects (age, sex, genetics). 3. Variations in PET scanner calibration and data acquisition protocols across different sites. | 1. Strictly adhere to a standardized patient preparation protocol for all subjects.2. Record detailed demographic and clinical data for each subject to analyze potential covariates.3. Implement a rigorous quality assurance and standardization protocol for multi-center studies. |
| Image artifacts (e.g., streaking, motion blur) | 1. Patient movement during the scan. 2. Misalignment between PET and CT scans for attenuation correction. 3. Presence of metallic implants. | 1. Ensure the patient is comfortable and securely immobilized. Use head restraints if necessary. Motion correction software can be applied post-acquisition.[6]2. Carefully review the co-registration of PET and CT images. Repeat the CT scan if significant motion is suspected.[7]3. Utilize metal artifact reduction (MAR) algorithms in the CT reconstruction to improve the accuracy of the attenuation map.[6][8] |
| Inaccurate quantification of binding potential (BPND) or distribution volume (VT) | 1. Inaccurate arterial input function due to errors in blood sampling or metabolite analysis. 2. Inappropriate kinetic model selection for data analysis. 3. Partial volume effects, especially in small brain regions. | 1. Ensure precise timing of arterial blood sampling and use a validated method for metabolite correction.2. The two-tissue compartment model (2TC) generally provides a good fit for [11C]PXT012253 data. Logan graphical analysis can also be used.[1]3. Apply partial volume correction (PVC) methods, particularly when analyzing smaller structures like the amygdala or hippocampus. |
Impact of Patient Factors on this compound Uptake
While specific quantitative data on the impact of various patient factors on this compound uptake is still emerging, the following table summarizes expected effects based on general principles of PET neuroimaging and available data for similar radioligands.
| Patient Factor | Potential Impact on this compound Uptake | Considerations for Researchers |
| Age | Studies with other PET radioligands have shown age-related changes in receptor density and cerebral blood flow, which could affect this compound uptake. For instance, some studies have reported an increase in neuroinflammation markers with age, which could indirectly influence the glutamatergic system.[8] | Age should be included as a covariate in statistical analyses. It is advisable to have a well-distributed age range in the study population if age is a variable of interest. |
| Sex | Sex-based differences in brain metabolism and the expression of glutamate receptors have been reported.[9] For example, studies on the mGlu5 receptor have shown higher binding availability in men compared to women.[10] | The sex of participants should be recorded and considered in the study design and data analysis. A balanced representation of sexes is recommended. |
| Body Mass Index (BMI) | While direct effects on brain uptake are less documented, BMI can influence the distribution and clearance of the radiotracer in the periphery, potentially affecting the arterial input function. | BMI should be recorded for all subjects. For longitudinal studies, significant changes in a subject's BMI should be noted. |
| Genetics | Genetic polymorphisms in the GRM4 gene (encoding the mGlu4 receptor) could potentially alter receptor expression levels or affinity for this compound. Polymorphisms in genes for drug-metabolizing enzymes and transporters could also influence the pharmacokinetics of the radioligand.[11] | Genotyping for relevant polymorphisms could be considered to explain inter-individual variability in uptake. |
| Disease State (e.g., Parkinson's Disease) | As mGlu4 is a therapeutic target in Parkinson's disease, alterations in receptor density and distribution are expected in these patients, which would directly impact this compound uptake.[12] PET imaging in Parkinson's disease often reveals changes in dopaminergic and other neurotransmitter systems that could indirectly affect glutamatergic signaling.[2] | A healthy control group is essential for comparison. The stage and severity of the disease, as well as current medications, should be carefully documented. |
| Co-administered Medications | Drugs that are substrates, inhibitors, or inducers of cytochrome P450 enzymes (particularly CYP3A4) could alter the metabolism of this compound. Medications that act on the central nervous system could also have direct or indirect effects on mGlu4 receptor expression or function. | A thorough medication history should be obtained from all participants. A washout period for certain medications may be necessary, depending on the study protocol. |
Experimental Protocols
Detailed Methodology for [11C]PXT012253 PET Imaging
This protocol is based on studies performed in healthy human volunteers.[1][2]
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
A low-carbohydrate, sugar-free diet is recommended for 24 hours before the scan to minimize physiological FDG uptake if a concurrent FDG-PET is performed.[12]
-
Subjects should refrain from strenuous exercise for 24 hours before the scan.[12]
-
A urine pregnancy test should be performed for female participants of childbearing potential.
-
An intravenous catheter should be placed in an antecubital vein for radiotracer injection, and an arterial line (typically in the radial artery) should be placed for blood sampling.
-
-
Radioligand Administration:
-
A single intravenous bolus injection of [11C]PXT012253 is administered.
-
The injected dose is typically around 400 MBq, with an injected mass of less than 5 µg to avoid pharmacological effects.
-
The injection should be followed by a saline flush.
-
-
PET/CT Image Acquisition:
-
A transmission scan using a CT scanner is performed for attenuation correction prior to the emission scan.[1]
-
PET emission data is acquired in list mode for approximately 90-93 minutes immediately following the bolus injection.[1]
-
Head motion should be minimized using a head holder or other fixation devices.
-
-
Arterial Blood Sampling:
-
Arterial blood samples are collected continuously for the first 15 minutes and then at discrete time points throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma.
-
This data is used to generate a metabolite-corrected arterial input function.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM).
-
The images are co-registered with the subject's structural MRI scan to allow for the delineation of regions of interest (ROIs).
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling (e.g., two-tissue compartment model or Logan graphical analysis) is applied to the TACs using the metabolite-corrected arterial input function to estimate outcome measures such as the total distribution volume (VT).[1]
-
Visualizations
Signaling Pathways of mGlu4 Receptor
Caption: Canonical and alternative signaling pathways of the mGlu4 receptor.
Experimental Workflow for this compound PET Imaging
Caption: Workflow for a typical this compound PET imaging study.
Logical Relationship for Troubleshooting Low Uptake
References
- 1. Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of mGlu4 metabotropic glutamate receptor signaling by type-2 G-protein coupled receptor kinase (GRK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Inhibits the Growth of Medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native metabotropic glutamate receptor 4 depresses synaptic transmission through an unusual Gαq transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 8. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Basics of Visualizing, Analyzing, and Reporting Preclinical PET/CT Imaging Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TPC - PET data analysis [turkupetcentre.net]
- 11. PET Scanning - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Quality control procedures for PXT-012253 synthesis
Technical Support Center: PXT-012253 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control procedures for the synthesis of this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound is identified as N-(4-chloro-3-(methylthio)phenyl)picolinamide. It is a carbon-11-labeled PET radioligand that binds to an allosteric site of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). Its primary application is in positron emission tomography (PET) imaging to study mGlu4-expressing regions in the brain.[1]
2. What are the critical quality attributes for this compound synthesis?
The critical quality attributes for this compound, as with most PET radiopharmaceuticals, include:
-
Identity: Confirmation of the correct chemical structure.
-
Purity:
-
Radiochemical Purity: The proportion of the total radioactivity in the form of the desired radiolabeled compound ([¹¹C]this compound).
-
Chemical Purity: The proportion of the desired compound, both labeled and unlabeled, relative to all other chemical species.
-
Radionuclidic Purity: The proportion of the total radioactivity in the form of the desired radionuclide (Carbon-11).[2]
-
-
Specific Activity: The amount of radioactivity per unit mass of the compound, which is crucial for in vivo imaging studies.[3]
-
Residual Solvents: Levels of any remaining solvents from the synthesis process must be below acceptable limits.
-
Sterility and Apyrogenicity: For in vivo applications, the final product must be sterile and free of pyrogens.[4]
3. Which analytical techniques are recommended for the quality control of this compound?
A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a radioactivity detector is the gold standard for determining radiochemical and chemical purity.[2][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the identity of this compound and for identifying and quantifying impurities.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is primarily used to determine the levels of residual volatile organic solvents.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used as a confirmatory identification test by comparing the spectrum of the synthesized compound with that of a reference standard.[5]
-
Gamma Spectroscopy: This technique is used to determine the radionuclidic purity by identifying the energy of the emitted gamma rays.[2]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis and quality control of this compound.
Synthesis & Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Radiochemical Yield | Inefficient trapping of [¹¹C]CO₂ or [¹¹C]CH₄. | Verify the efficiency of the trapping material and the gas flow rates. |
| Incomplete conversion of the precursor. | Optimize reaction conditions (temperature, time, precursor concentration). Ensure the quality of the precursor. | |
| Decomposition of the radiolabeled product. | Minimize the synthesis time and control the temperature throughout the process. The short half-life of Carbon-11 (20.4 minutes) makes rapid synthesis and purification crucial.[7][8] | |
| Low Specific Activity | Contamination with non-radioactive ("cold") this compound or carrier carbon from the cyclotron target or synthesis module. | Use high-purity precursors and reagents. Ensure the synthesis module and transfer lines are clean.[3] |
| Impurity Peaks in HPLC | Incomplete reaction of starting materials. | Increase reaction time or adjust stoichiometry. |
| Side reactions during synthesis. The synthesis of amides can sometimes lead to side products.[9][] | Optimize reaction conditions to minimize side product formation. Common amide synthesis side reactions can be influenced by temperature and the choice of base.[] | |
| Decomposition of the product during purification. | Use milder purification conditions (e.g., lower temperature, different solvent system for preparative HPLC). |
Analytical & QC Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor HPLC Peak Shape | Column degradation. | Replace the HPLC column. |
| Inappropriate mobile phase. | Optimize the mobile phase composition (e.g., pH, solvent ratio). | |
| Sample overload. | Inject a smaller volume or a more dilute sample. | |
| Inconsistent LC-MS Results | Ion suppression or enhancement. | Optimize the sample preparation to remove interfering matrix components. Use an internal standard. |
| Instability of the compound in the mobile phase. | Adjust the mobile phase composition or pH. | |
| High Residual Solvent Levels in GC-MS | Inefficient drying of the final product. | Extend the drying time or use a more efficient drying method (e.g., vacuum oven at a controlled temperature). |
| Contamination from the synthesis environment. | Ensure all glassware and equipment are properly cleaned and dried. |
Quantitative Data Summary
The following tables provide examples of acceptance criteria for the quality control of this compound. Note: These are example values and should be validated for each specific synthesis protocol.
Table 1: Acceptance Criteria for this compound
| Parameter | Acceptance Criteria | Analytical Method |
| Identity | Matches reference standard | HPLC (retention time), LC-MS (mass-to-charge ratio) |
| Radiochemical Purity | ≥ 95% | Radio-HPLC |
| Chemical Purity | ≥ 95% | HPLC-UV |
| Radionuclidic Purity | ≥ 99.5% ¹¹C | Gamma Spectroscopy |
| Specific Activity | ≥ 1 Ci/µmol at end of synthesis | Radio-HPLC with a calibrated detector |
| Residual Solvents | Acetonitrile: ≤ 410 ppm, Ethanol: ≤ 5000 ppm | GC-MS |
| pH | 4.5 - 7.5 | pH meter |
| Sterility | Sterile | USP <71> Sterility Tests |
| Bacterial Endotoxins | ≤ 175/V EU/mL (V = max. recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |
Table 2: Example HPLC Gradient for this compound Purity Analysis
| Time (minutes) | % Mobile Phase A (e.g., 0.1% TFA in Water) | % Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Experimental Protocols
Protocol 1: Radiochemical Purity Determination by Radio-HPLC
-
Instrumentation: HPLC system equipped with a UV detector and a radioactivity detector connected in series.
-
Column: A suitable reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: As described in Table 2, or an optimized gradient for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Procedure: a. Inject a sample of the final this compound formulation. b. Acquire data from both the UV and radioactivity detectors. c. Integrate the peaks in the radio-chromatogram. d. Calculate the radiochemical purity as the percentage of the area of the main radioactive peak relative to the total area of all radioactive peaks.
Protocol 2: Residual Solvent Analysis by GC-MS
-
Instrumentation: Gas chromatograph with a mass spectrometer detector and a headspace autosampler.
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-624).
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Procedure: a. Prepare calibration standards of the relevant solvents (e.g., acetonitrile, ethanol) in a suitable matrix. b. Accurately weigh a sample of this compound into a headspace vial. c. Analyze the standards and the sample using the headspace GC-MS system. d. Quantify the amount of each residual solvent in the sample by comparing the peak areas to the calibration curve.
Visualizations
Caption: High-level workflow for the synthesis and quality control of [¹¹C]this compound.
Caption: Logical troubleshooting flow for common QC failures in this compound synthesis.
References
- 1. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 2. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 3. benchchem.com [benchchem.com]
- 4. PET - QC of PET Radiopharmaceuticals | PDF [slideshare.net]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacylibrary.com [pharmacylibrary.com]
- 9. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
Validation & Comparative
A Comparative Guide to the Test-Retest Reliability of [11C]PXT-012253 for mGluR4 PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the test-retest reliability of the novel positron emission tomography (PET) radioligand, [11C]PXT-012253, with alternative PET tracers for imaging metabotropic glutamate (B1630785) receptors. The data presented is intended to assist researchers and drug development professionals in the selection of appropriate imaging agents for clinical and preclinical studies.
Introduction to [11C]this compound
[11C]this compound is a PET radioligand developed for imaging the metabotropic glutamate receptor 4 (mGluR4), a promising therapeutic target for neurological disorders such as Parkinson's disease.[1][2][3] Accurate and reproducible quantification of receptor density and occupancy is crucial for the utility of any PET radioligand in clinical research. Test-retest reliability studies are therefore essential to validate the stability of measurements over time.
Quantitative Comparison of Test-Retest Reliability
The following table summarizes the key test-retest reliability metrics for [11C]this compound and other relevant PET radioligands for metabotropic glutamate receptors.
| Radioligand | Target | Key Metric | Value | Brain Regions | Source |
| [11C]this compound | mGluR4 | Absolute Variability (VT) | <7% | Pons, Putamen, Thalamus | [2][3][4][5] |
| Intraclass Correlation (ICC) | > 0.93 | Pons, Putamen, Thalamus | [2][3][4][5] | ||
| [11C]ABP688 | mGluR5 | Absolute Variability (BPND) | 11-21% | Cortical, Striatal, Limbic | [5] |
| [18F]FPEB | mGluR5 | Absolute Variability (BPND) | ≤ 7% | Multiple | |
| Absolute Variability (VT) | 8-13% | Multiple | |||
| [18F]SP203 | mGluR5 | Test-Retest Variability (VT) | ~20% | Not Specified |
VT : Total Volume of Distribution; BPND : Non-displaceable Binding Potential
Experimental Protocols
[11C]this compound Test-Retest Reliability Study
A study was conducted on six healthy human volunteers to determine the optimal quantification method, acquisition duration, and test-retest reliability of [11C]this compound.[2][4]
Study Design:
-
Scans: Each subject underwent two PET scans on the same day.
-
Radioligand Administration: Intravenous injection of [11C]this compound.
-
Arterial Blood Sampling: Performed to measure the arterial input function.
Data Analysis: The total volume of distribution (VT) was estimated using several kinetic models, including the two-tissue compartment model (2TC), Logan graphical analysis, and the multilinear analysis-1 (MA1) method.[2][3][4][5] Test-retest reliability was assessed by calculating the absolute variability and the intraclass correlation coefficient (ICC).
Comparison with Alternative Radioligand Protocols
-
[11C]ABP688: A study involving eight healthy volunteers who underwent two scans three weeks apart. Variability in the binding potential (BPND) was assessed.[5]
-
[18F]FPEB: A long-term test-retest study was conducted on nine healthy volunteers with scans separated by six months. The absolute test-retest variability (aTRV) and ICC of both VT and BPND were evaluated.
-
[18F]SP203: Direct test-retest reliability data is less detailed, but studies have noted issues with radiometabolite accumulation in the brain, which can affect the accuracy and reliability of quantification.
Signaling Pathway and Experimental Workflow
mGluR4 Signaling Pathway
Metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαi/o subunit. Activation of mGluR4 typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. However, evidence also suggests that mGluR4 can signal through other pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.
Caption: Simplified mGluR4 signaling cascade.
Typical PET Test-Retest Experimental Workflow
The following diagram illustrates a generalized workflow for a PET test-retest reliability study.
Caption: General workflow for PET test-retest studies.
References
- 1. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Type 4 Metabotropic Glutamate Receptor Attenuates Oxidative Stress-Induced Death of Neural Stem Cells with Inhibition of JNK and p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic glutamate receptor 4 - Wikipedia [en.wikipedia.org]
- 5. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
Validation of PXT-012253 for mGluR4 Occupancy Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the positron emission tomography (PET) tracer, [11C]PXT-012253, for in vivo occupancy studies of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). The performance of [11C]this compound is objectively compared with other alternative tracers, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.
Executive Summary
[11C]this compound has emerged as a promising PET radioligand for the quantification of mGluR4 in the brain. It exhibits high affinity and specificity for the allosteric binding site of mGluR4, favorable pharmacokinetic properties, and has been successfully evaluated in both non-human primates and humans. Blocking studies with the structurally distinct mGluR4 positive allosteric modulator (PAM), PXT002331 (foliglurax), have demonstrated its utility in receptor occupancy studies. While other tracers for mGluR4 exist, such as [11C]ML128 and [11C]ADX88178, [11C]this compound is the most extensively characterized tracer in higher species to date, making it a valuable tool for understanding the role of mGluR4 in neurological disorders and for the development of novel therapeutics targeting this receptor.
Comparison of mGluR4 PET Tracers
The selection of an appropriate PET tracer is critical for the successful execution of mGluR4 occupancy studies. This section compares the in vitro and in vivo properties of [11C]this compound with other known mGluR4 tracers.
In Vitro Properties
| Tracer | Affinity (Ki or IC50) | Selectivity | Reference |
| [11C]this compound | 3.4 nM (Ki) | High selectivity for mGluR4 over other mGluR subtypes. | [1] |
| [11C]ML128 | 110 nM (EC50 for rat mGluR4) | Good selectivity over mGluR5. | [2] |
| [11C]ADX88178 | 4 nM (EC50 for human mGluR4), 9 nM (EC50 for rat mGluR4) | Highly selective for mGluR4 with minimal activity at other mGluRs. | [3] |
In Vivo Performance
| Tracer | Brain Uptake | Specific Binding Signal | Blocking Study Results | Key Limitations | Reference |
| [11C]this compound | High uptake with rapid washout. Peak standardized uptake values (SUV) of 3.6-6.1 in human gray matter.[1] | High specific binding demonstrated in non-human primates and humans. | Uniformly blocked by PXT002331 in all gray matter regions in non-human primates.[1] | Relatively rapid metabolism. | [1] |
| [11C]ML128 | High blood-brain barrier penetration. | Reduction of 22-28% in brain binding with a modulator. | Blocking confirmed with an mGluR4 modulator. | Fast washout from the brain (within 20 minutes), which may limit quantification.[2] | [2] |
| [11C]ADX88178 | Poor in vivo mGluR4 binding reported in autoradiography. | Non-specific or off-target binding observed in some brain regions. | Animal imaging data has not been disclosed. | In vitro to in vivo translation appears to be poor. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of PET tracers.
[11C]this compound Synthesis
The radiosynthesis of [11C]this compound is typically performed via N-methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.
Precursor: Desmethyl-PXT-012253 Radiolabeling Agent: [11C]CH3I or [11C]CH3OTf
Procedure:
-
Production of [11C]CO2 via a cyclotron.
-
Conversion of [11C]CO2 to [11C]CH4, followed by conversion to [11C]CH3I.
-
Reaction of the desmethyl precursor with [11C]CH3I in a suitable solvent (e.g., DMF) at an elevated temperature.
-
Purification of the crude product using high-performance liquid chromatography (HPLC).
-
Formulation of the final product in a physiologically acceptable solution for injection.
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC to be >95%.
-
Molar Activity: Calculated from the amount of radioactivity and the mass of the compound.
-
Residual Solvents: Measured by gas chromatography to ensure levels are below acceptable limits.
-
Sterility and Endotoxin Testing: Performed to ensure the final product is safe for in vivo use.
In Vitro Binding Assays
In vitro binding assays are essential for determining the affinity and selectivity of a radioligand for its target receptor.
Materials:
-
Cell membranes expressing human mGluR4.
-
[11C]this compound or other radioligand.
-
Non-labeled competitor compounds (e.g., this compound, PXT002331).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure (Competition Binding Assay):
-
Incubate a fixed concentration of the radioligand with increasing concentrations of the non-labeled competitor in the presence of cell membranes.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding), which can be converted to the inhibition constant (Ki).
PET Imaging Studies (Human)
Subject Preparation:
-
Subjects fast for at least 4 hours prior to the scan.
-
An arterial line is placed for blood sampling.
-
A head-restraining device is used to minimize motion during the scan.
Radiotracer Administration and PET Scan:
-
A bolus injection of [11C]this compound (typically < 5 µg) is administered intravenously.
-
Dynamic PET scanning is initiated simultaneously with the injection and continues for 90-120 minutes.
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.
Data Analysis:
-
PET images are reconstructed and corrected for attenuation, scatter, and random coincidences.
-
Regions of interest (ROIs) are drawn on co-registered magnetic resonance (MR) images.
-
Time-activity curves (TACs) are generated for each ROI.
-
A metabolite-corrected arterial input function is derived from the blood samples.
-
Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the input function to estimate the total distribution volume (VT), which is an index of receptor density.
Visualizations
mGluR4 Signaling Pathway
Caption: Simplified mGluR4 signaling pathway.
Experimental Workflow for a [11C]this compound PET Study
Caption: Workflow for a typical human [11C]this compound PET study.
Logical Relationship in a Blocking Study
References
- 1. Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PET and SPECT Probes for Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances and Insights in Positron Emission Tomography (PET) Tracers for Metabotropic Glutamate Receptor 4 (mGluR4) imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MGLUR4 Modulators: PXT-012253 and PXT002331
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key research compounds targeting the metabotropic glutamate (B1630785) receptor 4 (mGluR4): the therapeutic candidate PXT002331 (foliglurax) and the PET radioligand PXT-012253. This document outlines their distinct roles, compares their performance based on available experimental data, and provides detailed experimental protocols for their use.
Introduction to this compound and PXT002331
PXT002331, also known as foliglurax, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the mGluR4.[1][2] It has been investigated as a potential therapeutic agent for Parkinson's disease, aiming to modulate glutamate signaling in the basal ganglia.[3] In contrast, this compound is a carbon-11 (B1219553) labeled positron emission tomography (PET) radioligand specifically designed to bind to an allosteric site on the mGluR4.[4] Its primary application is in neuroimaging to quantify mGluR4 occupancy in the brain, serving as a critical tool in the clinical development of mGluR4-targeting drugs like foliglurax.[5]
The fundamental relationship between these two compounds is that of a therapeutic agent (PXT002331) and a companion diagnostic/research tool (this compound). This compound allows for the in vivo visualization and quantification of the target engagement of PXT002331, providing crucial pharmacokinetic and pharmacodynamic data.[5]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and PXT002331 based on published literature. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Parameter | Value | Species | Assay Type | Reference |
| This compound | Ki | 3 nM | Not Specified | Competition Binding Assay | [6] |
| IC50 | 3.4 nM | Rat | Radioligand Binding Assay | [6] | |
| PXT002331 (Foliglurax) | EC50 | 79 nM | Not Specified | mGluR4 PAM Activity Assay | [7] |
Table 2: In Vivo Performance Characteristics
| Compound | Application | Key Finding | Species | Study Type | Reference |
| [11C]this compound | PET Imaging | High brain uptake with rapid washout. Suitable for quantifying mGluR4. | Healthy Human Volunteers | PET Imaging | [4] |
| PXT002331 (Foliglurax) | Target Engagement | Blocked the in vivo binding of [11C]this compound, confirming target engagement. | Cynomolgus Monkeys | PET Blocking Study | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR4 signaling pathway and the experimental workflows for characterizing these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Foliglurax - Wikipedia [en.wikipedia.org]
- 4. Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PXT-012253 and Other mGluR PET Radioligands for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel metabotropic glutamate (B1630785) receptor 4 (mGluR4) PET radioligand, PXT-012253, with other prominent radioligands targeting mGluR subtypes. This document is intended to assist researchers in selecting the most appropriate PET tracer for their preclinical and clinical research needs by presenting objective performance data and detailed experimental methodologies.
Introduction to mGluR PET Imaging
Metabotropic glutamate receptors (mGluRs) are critical modulators of synaptic transmission and neuronal excitability, making them attractive targets for novel therapeutics for a range of neurological and psychiatric disorders. Positron Emission Tomography (PET) imaging with specific radioligands allows for the in vivo visualization and quantification of these receptors, providing invaluable information for drug development, target engagement studies, and understanding disease pathophysiology. This guide focuses on the characteristics of this compound, a promising radioligand for the allosteric site of mGluR4, and compares it with established radioligands for other mGluR subtypes, including mGluR1 and mGluR5.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and other selected mGluR PET radioligands based on published preclinical and clinical data.
Table 1: In Vitro Binding Characteristics
| Radioligand | Target | Chemical Class | Binding Site | Affinity (Kd or Ki) | Selectivity |
| [11C]this compound | mGluR4 | N-(methylthiophenyl) picolinamide (B142947) derivative | Allosteric | 3.4 nM (IC50) | High for mGluR4 |
| [18F]FIMX | mGluR1 | Not Specified | Allosteric Antagonist | 5.1 nM (IC50) | High for mGluR1 (>1000-fold vs mGluR5) |
| [11C]ABP688 | mGluR5 | Diaryl alkyne | Allosteric | 1.7 - 5.6 nM (Kd) | High for mGluR5 |
| [18F]FPEB | mGluR5 | 3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile | Allosteric Inhibitor | ~0.05 nM (Kd) | High for mGluR5 |
| [18F]SP203 | mGluR5 | Not Specified | Allosteric Antagonist | 0.036 nM (IC50) | High for mGluR5 |
Table 2: In Vivo Performance and Characteristics
| Radioligand | Brain Uptake | Washout Rate | Specific Binding Signal | In Vivo Model(s) | Key Findings |
| [11C]this compound | High | Rapid | High specific binding demonstrated by blocking studies.[1] | Non-human primates, Humans | Promising for quantifying mGluR4 occupancy.[1] Well-described by two-tissue compartment model.[1] |
| [18F]FIMX | High (SUV = 4-6 in cerebellum) | Rapid | High | Monkeys, Humans | Excellent for quantifying mGluR1.[2][3] |
| [11C]ABP688 | High (150-200% SUV) | Rapid | High, with up to 80% specific binding in rats.[4] | Rodents, Humans | Suitable for quantifying mGluR5. Cerebellum can be used as a reference region.[5] |
| [18F]FPEB | High | Moderate | Large and long-lived specific signal.[6] | Mice, Non-human primates, Humans | Excellent for clinical imaging of mGluR5 with favorable test-retest variability.[6][7] |
| [18F]SP203 | High | Relatively fast | High | Humans | Usefulness can be limited by defluorination and subsequent accumulation of [18F]-fluoride in the skull. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
Radiosynthesis and Quality Control
[11C]this compound
-
Radiolabeling: [11C]PXT012253 is synthesized by the methylation of its corresponding desmethyl precursor.
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Quality Control: The final product is analyzed for radiochemical purity, chemical purity, and specific activity using analytical HPLC and other standard methods. The formulated product is sterile-filtered for in vivo use.
[18F]FIMX
-
Radiolabeling: The synthesis involves a nucleophilic substitution reaction with [18F]fluoride on a suitable precursor.
-
Purification: Purification is achieved via semi-preparative HPLC.
-
Quality Control: Quality control includes assessment of radiochemical purity, chemical identity, specific activity, and endotoxin (B1171834) levels to ensure suitability for human administration.
[11C]ABP688
-
Radiolabeling: Produced by the O-11C-methylation of the desmethyl precursor with [11C]methyl iodide.[8]
-
Purification: The product is purified by semi-preparative HPLC.[8]
-
Quality Control: The final formulation is tested for radiochemical purity (>98%), specific activity, and sterility.[8]
[18F]FPEB
-
Radiolabeling: Synthesized via a one-step nucleophilic substitution reaction on an aryl-chloro precursor with [18F]fluoride.[9]
-
Purification: Purified using semi-preparative HPLC.
-
Quality Control: A comprehensive validation process includes testing for physical appearance, filter integrity, pH, radiochemical purity, molar activity, chemical purity, structural identity, stability, residual solvents, sterility, and endotoxin levels.[9]
PET Imaging Protocols
Non-Human Primate PET Imaging ([11C]this compound)
-
Animal Preparation: Cynomolgus monkeys are anesthetized and positioned in the PET scanner.[1] A venous catheter is placed for radioligand injection and an arterial line for blood sampling.[1]
-
Radioligand Administration: A bolus of [11C]PXT012253 is injected intravenously.[1]
-
Image Acquisition: Dynamic PET scans are acquired for 90-120 minutes.[1]
-
Blood Sampling and Analysis: Arterial blood samples are collected throughout the scan to measure the parent radioligand concentration in plasma after correction for metabolites.[1]
-
Data Analysis: Brain regional time-activity curves are generated and fitted to kinetic models, such as the two-tissue compartment model (2TC), Logan plot, or multilinear analysis (MA1), to quantify the total distribution volume (VT).[1] For blocking studies, a non-radioactive mGluR4 allosteric ligand is administered prior to the radioligand to determine specific binding.[1]
Human PET Imaging ([18F]FIMX)
-
Subject Preparation: Healthy volunteers are positioned in the PET scanner. An arterial line is placed for blood sampling.
-
Radioligand Administration: A bolus injection of approximately 189 MBq of [18F]FIMX is administered.[2]
-
Image Acquisition: Dynamic PET scans are performed for at least 120 minutes, and up to 210 minutes for certain regions like the cerebellum.[2]
-
Blood Sampling and Analysis: Arterial blood is sampled to generate a metabolite-corrected plasma input function.[2]
-
Data Analysis: A 2-tissue-compartment model is typically used to fit the data and estimate the total distribution volume (VT).[2]
Human PET Imaging ([11C]ABP688)
-
Subject Preparation: Subjects are positioned in the PET scanner with arterial and venous lines in place.[10]
-
Radioligand Administration: A slow bolus of 300–350 MBq of [11C]ABP688 is injected over 2 minutes.[8]
-
Image Acquisition: A dynamic scan of 60 minutes is typically performed.[8]
-
Blood Sampling and Analysis: Arterial blood samples are collected to measure the parent radioligand and its metabolites in plasma.[10]
-
Data Analysis: The two-tissue compartment model is often superior for describing the kinetics of [11C]ABP688.[8]
Human PET Imaging ([18F]FPEB)
-
Subject Preparation: Subjects are prepared for a dynamic PET scan with arterial blood sampling.
-
Radioligand Administration: An average dose of 181 ± 14 MBq of [18F]FPEB is injected.[7]
-
Image Acquisition: Dynamic PET scans are acquired.
-
Blood Sampling and Analysis: Arterial blood is sampled to determine the input function.
-
Data Analysis: Kinetic modeling is used to quantify receptor binding, with the cerebellum often used as a reference region for non-displaceable binding.
Visualizations
Signaling Pathway of Group III mGluRs
Caption: Simplified signaling pathway of presynaptic Group III mGluRs like mGluR4.
General Experimental Workflow for PET Radioligand Evaluation
Caption: A typical workflow for the development and validation of a novel PET radioligand.
Conclusion
[11C]this compound emerges as a highly promising PET radioligand for the in vivo imaging of the mGluR4 allosteric binding site. Its high affinity, rapid kinetics, and successful application in both non-human primates and humans make it a valuable tool for neuroscience research and drug development, particularly in the context of Parkinson's disease.
When selecting a radioligand, researchers must consider the specific mGluR subtype of interest. For mGluR1, [18F]FIMX has demonstrated excellent properties for quantification. For mGluR5, both [11C]ABP688 and [18F]FPEB are well-validated options, with the choice between them often depending on the logistical considerations of using a carbon-11 (B1219553) versus a fluorine-18 (B77423) labeled tracer. While [18F]SP203 has high affinity, its potential for defluorination should be taken into account.
This guide provides a foundational comparison to aid in the selection of an appropriate mGluR PET radioligand. Researchers are encouraged to consult the primary literature for more in-depth information specific to their research questions.
References
- 1. Characterization of [11C]PXT012253 as a PET Radioligand for mGlu4 Allosteric Modulators in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PET Radioligand 18F-FIMX Images and Quantifies Metabotropic Glutamate Receptor 1 in Proportion to the Regional Density of Its Gene Transcript in Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PET Radioligand 18F-FIMX Images and Quantifies Metabotropic Glutamate Receptor 1 in Proportion to the Regional Density of Its Gene Transcript in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Automated radiosynthesis of mGluR5 PET tracer [18F]FPEB from aryl-chloro precursor and validation for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Cross-Validation of PXT-012253 PET with Autoradiography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
[¹¹C]PXT012253 is a promising PET radioligand for the in vivo quantification of mGlu4, a target of interest in neurological disorders such as Parkinson's disease.[1][2][3][4] Autoradiography serves as a gold-standard preclinical technique for the validation of PET radiotracers, offering high-resolution visualization of radioligand distribution in tissue sections.[5][6] Cross-validation of PET data with autoradiography is a critical step in the validation of a new radiotracer, ensuring that the in vivo PET signal accurately reflects the target density.
Performance Characteristics
This section summarizes the key performance metrics of [¹¹C]PXT012253 PET derived from human and non-human primate studies, and typical performance characteristics of ex vivo autoradiography for PET tracer validation.
Table 1: Quantitative Performance of [¹¹C]PXT012253 PET
| Performance Metric | Value | Species | Notes |
| Brain Uptake (SUV) | 4.3 - 6.3 | Human | High uptake in the brain.[1] |
| Total Distribution Volume (V T) | 3.6 - 6.1 (2TC model) | Human | Varies across different brain regions.[1] |
| Test-Retest Variability (V T) | < 7% (pons, putamen, thalamus) | Human | High repeatability.[1][3][7] |
| Intraclass Correlation Coefficient (ICC) | > 0.93 (pons, putamen, thalamus) | Human | Excellent reliability.[1][3][7] |
| Metabolism | Rapid; 10-20% parent compound at 20 min | Human | Favorable for quantification.[1][3] |
| Washout | Rapid | Human | Contributes to good kinetic modeling.[1][3] |
| Binding Affinity (K i) | 3.4 nM | In vitro | High affinity for an allosteric site of mGlu4.[1][8] |
Table 2: Typical Performance of Ex Vivo Autoradiography
| Performance Metric | Description | Notes |
| Resolution | High (micrometer scale) | Allows for precise localization of tracer binding to specific anatomical structures.[6] |
| Quantification | Quantitative | Can provide measures of radioligand binding density (e.g., fmol/mg tissue).[9] |
| Specificity | High | Specific binding can be determined by including competitive binding assays with selective ligands.[6] |
| Throughput | Moderate to High | Multiple tissue sections can be processed and imaged simultaneously. |
| Limitations | Ex vivo, Terminal | Requires post-mortem tissue and may be subject to artifacts.[9] |
Experimental Protocols
Detailed methodologies for conducting [¹¹C]PXT012253 PET imaging and a general protocol for ex vivo autoradiography for cross-validation are provided below.
[¹¹C]PXT012253 PET Imaging Protocol (Human)
This protocol is based on published studies with healthy human volunteers.[1][3]
-
Subject Preparation: Subjects are typically fasted for at least four hours before the scan. A venous catheter is inserted for radiotracer injection and another for arterial blood sampling.
-
Radiotracer Administration: A bolus injection of [¹¹C]PXT012253 is administered intravenously.
-
PET Scan Acquisition: A dynamic PET scan is acquired for approximately 90-120 minutes.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma, which is necessary for generating a metabolite-corrected plasma input function.
-
Data Analysis:
Ex Vivo Autoradiography Protocol for [¹¹C]PXT012253 Cross-Validation
This is a generalized protocol that would be adapted for the specific characteristics of [¹¹C]PXT012253.
-
Animal Preparation and Radiotracer Injection: Anesthetize the animal model (e.g., rodent or non-human primate) and administer a bolus injection of [¹¹C]PXT012253 intravenously.
-
Tissue Harvesting: At a time point corresponding to peak brain uptake or steady-state conditions observed in PET studies, the animal is euthanized, and the brain is rapidly extracted and frozen.
-
Cryosectioning: The frozen brain is sectioned into thin slices (e.g., 20 µm) using a cryostat. The sections are then thaw-mounted onto microscope slides.[10]
-
Exposure: The slides are apposed to a phosphor imaging plate or autoradiographic film in a light-tight cassette. The exposure time will depend on the injected dose and the half-life of Carbon-11.
-
Imaging and Data Analysis:
-
The imaging plate is scanned using a phosphor imager to visualize the distribution of the radioligand.
-
The optical density of the autoradiograms is quantified for different brain regions.
-
To determine specific binding, adjacent sections can be incubated with an excess of a non-radioactive mGlu4 ligand (e.g., a structural analog of PXT012253) to block specific binding. The non-specific binding is then subtracted from the total binding to yield the specific binding signal.
-
Visualizations
The following diagrams illustrate the proposed cross-validation workflow and the signaling pathway of mGlu4.
Caption: Workflow for the cross-validation of PET imaging with autoradiography.
Caption: Simplified signaling pathway of the mGlu4 receptor.
References
- 1. Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of [11C]PXT012253 as a PET Radioligand for mGlu4 Allosteric Modulators in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 | Semantic Scholar [semanticscholar.org]
- 5. Multiplexing Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoradiography with positron emitting isotopes in positron emission tomography tracer discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Competitive Binding Studies of the mGluR4 PET Ligand PXT-012253: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo binding of the positron emission tomography (PET) ligand PXT-012253 to the metabotropic glutamate (B1630785) receptor 4 (mGluR4). While direct blocking studies of this compound using classical mGluR4 antagonists are not yet available in the published literature, this document summarizes the key findings from a competitive binding study with a positive allosteric modulator (PAM). Additionally, it presents information on known mGluR4 antagonists as alternative modulators for comparative purposes.
This compound is a PET ligand that binds to an allosteric site on the mGluR4, offering a valuable tool for in vivo receptor occupancy studies, particularly in the context of Parkinson's disease research.[1] Understanding how different classes of molecules interact with this receptor and potentially displace this compound is crucial for drug development and the interpretation of PET imaging data.
Competitive Displacement of [11C]this compound by an mGluR4 Positive Allosteric Modulator
A key study in non-human primates investigated the in vivo binding of [11C]this compound and its displacement by PXT002331 (foliglurax), a known mGluR4 positive allosteric modulator (PAM).[2][3][4] This study provides the primary quantitative data on the "blocking" or displacement of the this compound radioligand from its allosteric binding site.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the competitive displacement PET study of [11C]this compound with the mGluR4 PAM, PXT002331.
| Radioligand | Competitor | Competitor Class | Animal Model | Key Finding | Reference |
| [11C]this compound | PXT002331 (foliglurax) | Positive Allosteric Modulator (PAM) | Cynomolgus Monkey | 36% reduction in grey matter binding of [11C]this compound | [5] |
Comparative Profile of mGluR4 Antagonists
While direct blocking studies of this compound with mGluR4 antagonists have not been identified, several compounds are known to antagonize this receptor through different mechanisms. These can be broadly categorized as orthosteric antagonists (competitive antagonists) that bind to the glutamate binding site, and negative allosteric modulators (NAMs) that bind to an allosteric site to inhibit receptor function. The table below provides a comparative overview of some known mGluR4 antagonists.
| Antagonist | Class | Mechanism of Action | Reported In Vitro/In Vivo Activity |
| (RS)-CPPG | Orthosteric Antagonist | Competitively blocks the glutamate binding site on group III mGluRs. | Potent antagonist for group III mGluRs. |
| UBP1112 | Orthosteric Antagonist | Selective antagonist for group III mGluRs. | Used in research to investigate the effects of blocking group III mGluR activity. |
| MSX-3 | Orthosteric Antagonist | Selective antagonist of mGluR4. | Used in research to investigate the effects of blocking mGluR4 activity.[2] |
| MPEP | Negative Allosteric Modulator (NAM) | Primarily an mGluR5 NAM, but has been reported to also act as an antagonist of mGluR4.[2] | Used in research to examine the role of mGluR4 in various neural processes.[2] |
Experimental Methodologies
[11C]this compound PET Imaging Protocol in Non-Human Primates (Competitive Displacement Study)
The following is a detailed description of the experimental protocol used in the PET study of [11C]this compound with the mGluR4 PAM, PXT002331.
-
Animal Model: The study was conducted in cynomolgus monkeys.
-
Radioligand: [11C]this compound was used as the PET radioligand.
-
PET Imaging:
-
Baseline scans were performed to measure the initial binding of [11C]this compound in the brain.
-
For the competitive displacement ("blocking") study, the mGluR4 allosteric ligand PXT002331 was administered prior to the injection of [11C]this compound.
-
-
Data Acquisition and Analysis:
-
Dynamic PET scans were acquired over a specified duration.
-
Arterial blood sampling was performed to obtain a radiometabolite-corrected plasma input function.
-
The binding of [11C]this compound in different brain regions was quantified using compartment and graphical modeling approaches.
-
The percentage of displacement of [11C]this compound binding by PXT002331 was calculated by comparing the binding potential in the baseline and blocked conditions.[1][3]
-
Visualizing Molecular Interactions and Experimental Processes
mGluR4 Signaling Pathway and Modulator Binding Sites
The following diagram illustrates the signaling pathway of the mGluR4 receptor and the binding sites of the endogenous ligand (glutamate), the PET ligand this compound, a positive allosteric modulator (PAM) like PXT002331, and where an antagonist would bind.
Caption: mGluR4 signaling and modulator binding sites.
Experimental Workflow for a [11C]this compound PET Blocking Study
This diagram outlines the typical workflow for a PET study designed to investigate the blocking or displacement of [11C]this compound.
Caption: Workflow of a competitive binding PET study.
References
- 1. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Activation of mGlu4 Metabotropic Glutamate Receptors Is Protective against Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PXT-012253 and [18F]FIMX: PET Tracers for Distinct Metabotropic Glutamate Receptors
In the landscape of neuroreceptor imaging, Positron Emission Tomography (PET) serves as a critical tool for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of two notable PET radiotracers: PXT-012253 and [18F]FIMX. It is important to note at the outset that these tracers are not direct competitors for the same molecular target. This compound is a ligand for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), while [18F]FIMX targets the metabotropic glutamate receptor 1 (mGluR1). This guide, therefore, offers a comparative overview of their individual characteristics and performance as PET tracers for their respective targets, supported by experimental data.
Overview of Tracers and Their Targets
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Their dysfunction has been implicated in a variety of neurological and psychiatric disorders, making them important targets for drug development.
-
This compound , typically labeled with Carbon-11 ([11C]PXT012253), is a positive allosteric modulator (PAM) of mGluR4.[1][2] mGluR4 is a presynaptic receptor that, when activated, suppresses glutamate release. This mechanism has been identified as a potential therapeutic target for conditions such as Parkinson's disease, particularly for managing levodopa-induced dyskinesia.[1][2][3]
-
[18F]FIMX is a PET radioligand developed to image and quantify mGluR1.[4][5][6] mGluR1 is predominantly located postsynaptically and is involved in learning, memory, and motor control. Its dysregulation has been linked to anxiety, depression, and epilepsy.[7][8]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for [11C]PXT012253 and [18F]FIMX based on published preclinical and clinical data.
Table 1: General Properties and Binding Characteristics
| Property | [11C]PXT012253 | [18F]FIMX |
| Target | Metabotropic Glutamate Receptor 4 (mGluR4) | Metabotropic Glutamate Receptor 1 (mGluR1) |
| Binding Site | Allosteric | Orthosteric/Antagonist |
| Affinity (IC50/Ki) | 3.4 nM (for mGlu4)[1][2] | ~2 nM (for mGluR1), ~8 µM (for mGluR5)[5][6] |
| Radiolabel | Carbon-11 (11C) | Fluorine-18 (18F) |
| Lipophilicity (LogD) | Not explicitly stated | 2.5[5] |
Table 2: Human PET Imaging Parameters
| Parameter | [11C]PXT012253 | [18F]FIMX |
| Brain Uptake (SUV) | High, peak SUV of 4.3-6.3 in whole brain[2] | High, SUV = 4-6 in the cerebellum[4][5] |
| Washout | Rapid[1][2] | Rapid[4][5] |
| Metabolism | Rapid, 10-20% parent compound at 20 min[1][2] | 44% parent at 10 min, 20% at 120 min[5] |
| Optimal Scan Duration | 63-93 minutes[1][9] | 120 minutes (most regions), ≥170 minutes (cerebellum)[4][5][6] |
| Quantification Model | 2-Tissue Compartment (2TC), Logan Graphical Analysis, Multilinear Analysis (MA1)[1][2][9] | 2-Tissue Compartment (2TC)[4][5] |
| Test-Retest Variability (VT) | <10% absolute variability[2] | Not explicitly stated in provided results |
| Effective Dose | 0.0042 mSv/MBq (estimated from non-human primate data)[3][10] | ~23 µSv/MBq[4][5][6] |
Experimental Protocols
[11C]PXT012253 PET Imaging in Healthy Volunteers
-
Radiotracer Administration: Intravenous injection of [11C]PXT012253.
-
PET Acquisition: Dynamic PET scans are typically acquired for 93 minutes.
-
Arterial Blood Sampling: A metabolite-corrected arterial input function is used for quantitative modeling.
-
Data Analysis: Brain regional time-activity curves are generated. The total distribution volume (VT) is estimated using kinetic models such as the 2-Tissue Compartment model (2TC), Logan Graphical Analysis, and Multilinear Analysis (MA1).[1][2] Time stability analysis has shown that VT values estimated using 63 minutes of imaging are within 10% of the values obtained with 93 minutes.[1][9]
[18F]FIMX PET Imaging in Healthy Volunteers
-
Radiotracer Administration: Intravenous injection of approximately 189 ± 3 MBq of [18F]FIMX.[4][5]
-
PET Acquisition: Dynamic PET scans are acquired for at least 120 minutes. For regions with high receptor density like the cerebellum, a longer acquisition of at least 170 minutes is necessary for stable VT values.[4][5][6]
-
Arterial Blood Sampling: A metabolite-corrected arterial input function is measured from the radial artery.[4]
-
Data Analysis: An unconstrained 2-Tissue Compartment model is used to fit the data and determine the distribution volume (VT).[4][5] The VT values have been shown to correlate well with mGluR1 transcript density.[4]
Mandatory Visualizations
References
- 1. Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of [11C]PXT012253 as a PET Radioligand for mGlu4 Allosteric Modulators in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PET Radioligand 18F-FIMX Images and Quantifies Metabotropic Glutamate Receptor 1 in Proportion to the Regional Density of Its Gene Transcript in Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PET Radioligand 18F-FIMX Images and Quantifies Metabotropic Glutamate Receptor 1 in Proportion to the Regional Density of Its Gene Transcript in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. PET Imaging of Brain mGluR1 Receptors Using [18F]FIMX | Clinical Research Trial Listing [centerwatch.com]
- 8. Preclinical anaylses of [18F]cEFQ as a PET tracer for imaging metabotropic glutamate receptor type 1 (mGluR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
PXT-012253 Binding and Its Correlation with Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PXT-012253, a Positron Emission Tomography (PET) radioligand for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), and its correlation with clinical outcomes, particularly in the context of Parkinson's disease. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological and experimental pathways.
Executive Summary
This compound is a high-affinity PET radioligand developed to quantify mGluR4 in the human brain. It was intended to be a tool to assess the target engagement of therapeutic mGluR4 modulators, such as foliglurax (B1653653) (PXT002331), for the treatment of Parkinson's disease. While this compound has shown suitable properties as a PET tracer in healthy volunteers, the clinical development of foliglurax, the therapeutic agent it was designed to support, was discontinued. A Phase II clinical trial of foliglurax in Parkinson's disease patients did not meet its primary and secondary endpoints, failing to show a statistically significant improvement in motor symptoms compared to placebo.[1] Consequently, there is currently no established positive correlation between the binding of this compound to mGluR4 and favorable clinical outcomes in this patient population. This guide presents the available data for this compound and its therapeutic counterpart, alongside information on alternative imaging agents and relevant experimental methodologies, to inform future research in this area.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and the clinical outcomes of the associated therapeutic agent, foliglurax.
Table 1: this compound Binding and PET Imaging Properties
| Parameter | Value | Reference |
| Target | Metabotropic Glutamate Receptor 4 (mGluR4) | [2] |
| Binding Affinity (IC50) | 3.4 nM | [2] |
| Radiotracer | [11C]PXT012253 | [2] |
| Key PET Outcome Measure | Total Distribution Volume (VT) | [2] |
| Test-Retest Variability of VT | <7% in key brain regions (pons, putamen, thalamus) | [2] |
| Optimal Quantification Models | 2-Tissue Compartment (2TC), Logan Graphical Analysis (Logan GA), Multilinear Analysis (MA1) | [2][3] |
Table 2: Foliglurax (PXT002331) Clinical Trial Outcomes in Parkinson's Disease (Phase II)
| Endpoint | Result | Reference |
| Primary Endpoint | ||
| Change from baseline in daily awake "OFF" time | No significant improvement compared to placebo | |
| Secondary Endpoint | ||
| Change in dyskinesia | No significant improvement compared to placebo | |
| Safety and Tolerability | ||
| Overall Profile | Generally safe and well-tolerated |
Table 3: Comparison with an Alternative mGluR4 PET Radioligand
| Radioligand | Status | Key Findings | Reference |
| [11C]PXT012253 | Characterized in healthy humans | High brain uptake, rapid washout, good test-retest reliability.[2] | [2] |
| [11C]ML128 | Preclinical evaluation (rats) | High brain-blood barrier penetration, but fast washout limited its utility. | [4] |
Experimental Protocols
In Vitro Competitive Radioligand Binding Assay for mGluR4
This protocol is a representative method for determining the binding affinity of a test compound to mGluR4.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the binding of a radiolabeled ligand to mGluR4.
Materials:
-
Cell membranes from a cell line stably expressing human mGluR4 (e.g., CHO or HEK293 cells).
-
Radiolabeled mGluR4 ligand (e.g., [3H]-labeled positive allosteric modulator).
-
Unlabeled test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing mGluR4 in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Cell membrane preparation (typically 50-120 µg of protein).
-
A fixed concentration of the radiolabeled ligand.
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known mGluR4 ligand.
-
Assay buffer to reach the final volume.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC50 value. The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[5]
Human PET Imaging Protocol for [11C]PXT012253
This protocol is based on the study conducted in healthy human volunteers (NCT03826134).
Objective: To quantify the distribution and binding of [11C]PXT012253 in the human brain.
Procedure:
-
Subject Preparation: Subjects undergo a structural MRI scan prior to the PET scan for anatomical co-registration. A subject-specific helmet may be used to minimize head movement. An arterial line is placed for blood sampling.
-
Radiotracer Administration: A single intravenous bolus of [11C]PXT012253 is administered (approximately 400 MBq).
-
PET Scan Acquisition: Dynamic PET scanning is performed for a duration of up to 93 minutes immediately following the injection.
-
Arterial Blood Sampling: Timed arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in the plasma and to determine the fraction of unchanged parent compound versus radioactive metabolites.
-
Image Reconstruction and Analysis:
-
PET images are reconstructed, correcting for attenuation.
-
The PET images are co-registered with the individual's MRI scan.
-
Regions of interest (ROIs) are delineated on the MRI.
-
Time-activity curves (TACs) are generated for each ROI.
-
The total distribution volume (VT), a measure of receptor density, is calculated using kinetic models such as the 2-Tissue Compartment model (2TC) or graphical methods like the Logan plot, using the metabolite-corrected arterial plasma concentration as an input function.[2][3]
-
Mandatory Visualizations
Caption: Simplified mGluR4 signaling pathway at a presynaptic terminal.
References
- 1. Foliglurax - Lundbeck - AdisInsight [adisinsight.springer.com]
- 2. Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of PET and SPECT Probes for Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PXT-012253 and Ventricular Tachycardia: A Case of Mistaken Identity
An initial investigation into the reproducibility of "PXT-012253 VT measurements" has revealed a significant clarification regarding the subject of these measurements. The available scientific literature exclusively refers to [11C]PXT012253, a radiolabeled compound used in Positron Emission Tomography (PET) imaging of the brain. In this context, "VT" is an abbreviation for "volume of distribution," a key pharmacokinetic parameter that quantifies the distribution of a drug or tracer within the body. It is not related to ventricular tachycardia (VT), a type of cardiac arrhythmia.
Searches for "this compound" in connection with cardiology, cardiac effects, ventricular tachycardia, or arrhythmia have yielded no relevant results. The entire body of located research on this compound is focused on its role as a PET radioligand for the metabotropic glutamate (B1630785) receptor 4 (mGlu4) in the brain.
Therefore, a comparison guide on the reproducibility of this compound VT measurements for ventricular tachycardia cannot be created as there is no indication that this compound is used in the context of cardiology or for the measurement of ventricular tachycardia. The core premise of the request appears to be based on a misunderstanding of the abbreviation "VT" used in a different scientific field.
For the benefit of researchers, scientists, and drug development professionals who may encounter similar terminological ambiguities, we provide a brief overview of the actual research context for [11C]PXT012253.
Understanding [11C]PXT012253 and "VT" in PET Imaging
[11C]PXT012253 is a promising PET radioligand developed to visualize and quantify the mGlu4 receptors in the brain. These receptors are a target for drug development in neurological and psychiatric disorders. The "VT" or volume of distribution measured in these PET studies is a crucial parameter for assessing the binding of the radioligand to its target receptor. High reproducibility of VT measurements is essential for the validation of a PET radioligand and its use in clinical trials to measure drug-target engagement.
The workflow for a typical [11C]PXT012253 PET study is as follows:
In Vivo Specificity of PXT-012253 for mGluR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo specificity of PXT-012253 for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), benchmarked against other prominent mGluR4 positive allosteric modulators (PAMs). The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their in vivo studies.
This compound has been developed as a carbon-11 (B1219553) labeled positron emission tomography (PET) radioligand for imaging the mGluR4 in the brain.[1][2] Its primary utility lies in its ability to quantify receptor occupancy of other mGluR4 allosteric modulators in vivo.[1][2] This guide will delve into the available data on its specificity and compare it with other well-characterized mGluR4 PAMs.
Comparative Analysis of mGluR4 PAMs
The following tables summarize the reported in vitro potency and selectivity of this compound and other key mGluR4 PAMs. This data is crucial for interpreting the results of in vivo studies, as off-target effects can significantly confound experimental outcomes.
| Compound | mGluR4 EC50 (nM) | Fold Shift | Selectivity Profile | Reference |
| This compound | 3.4 (Ki, nM) | N/A | Characterized as a PET radioligand with high affinity for mGluR4. Detailed selectivity data against other mGluRs is not extensively published in a comparative format. | [1] |
| ML128 | 240 | 28 | >30 µM vs. mGluRs 1, 2, 3, 5, 7, 8. >10 µM vs. a panel of 68 GPCRs, ion channels, and transporters. | [3] |
| ML182 | 291 (human), 376 (rat) | 11.2 | >30 µM vs. mGluRs 1, 2, 3, 8. Weak activity at mGluR5 (2.1 fold shift), mGluR6 (3.1 fold shift), and mGluR7 (2.9 fold shift). | [4] |
| (-)-PHCCC | ~5000 | N/A | Lacks selectivity and has relatively low potency. Also acts as an mGluR1 antagonist. | [3][5] |
| VU0155041 | ~630 | 8 | No significant potentiator or antagonist activity at other mGluR subtypes. | |
| PXT002331 (Foliglurax) | N/A | N/A | 15-fold selective for mGluR4 over mGluR6, 110-fold over mGluR7, and 50-fold over mGluR8. No activity at NMDA, AMPA, kainate, Group I, or Group II mGluRs up to 10 µM. | |
| ADX88178 | 4 (human), 9 (rat) | N/A | Highly selective for mGluR4 with minimal activities at other mGluRs. |
Table 1: In Vitro Potency and Selectivity of mGluR4 PAMs
In Vivo Specificity Assessment: Methodologies
The in vivo specificity of mGluR4 modulators is primarily assessed through a combination of neuroimaging, behavioral pharmacology, and electrophysiology.
Positron Emission Tomography (PET) Imaging
PET imaging with a radiolabeled ligand like [11C]PXT012253 is a powerful technique to directly visualize and quantify the binding of a drug to its target in the living brain.
Experimental Protocol: PET Imaging with [11C]PXT012253
-
Radioligand Synthesis: [11C]PXT012253 is synthesized by the carbon-11 methylation of a suitable precursor.
-
Animal/Human Subject Preparation: Subjects are typically fasted before the scan to reduce metabolic variability. Anesthesia may be used for animal studies to minimize movement.
-
Radioligand Injection: A bolus of [11C]PXT012253 is injected intravenously.
-
PET Scan Acquisition: Dynamic PET scanning is performed to measure the radioactivity in the brain over time.
-
Arterial Blood Sampling: Serial arterial blood samples are collected to measure the concentration of the radioligand in the plasma, which is used as an input function for kinetic modeling.
-
Data Analysis: Time-activity curves are generated for different brain regions. Kinetic models (e.g., two-tissue compartment model) are applied to estimate binding parameters such as the total distribution volume (VT), which is proportional to the density of available receptors.
-
Blocking Studies: To confirm specificity, a baseline scan is followed by a second scan after the administration of a non-radiolabeled mGluR4 modulator (e.g., PXT002331). A reduction in [11C]PXT012253 binding in the second scan indicates specific binding to the mGluR4.[2]
Behavioral Pharmacology
Rodent models of neurological and psychiatric disorders are used to assess the functional consequences of mGluR4 modulation. The specificity of the observed behavioral effects is often confirmed by using knockout animals or by comparing the effects with compounds that have different selectivity profiles.
Experimental Protocol: Haloperidol-Induced Catalepsy
This model is used to assess the potential anti-Parkinsonian effects of mGluR4 PAMs.
-
Animal Subjects: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: The test compound (e.g., an mGluR4 PAM) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Induction of Catalepsy: A dopamine (B1211576) D2 receptor antagonist, such as haloperidol (B65202), is administered to induce catalepsy.
-
Catalepsy Assessment: At various time points after haloperidol administration, the degree of catalepsy is measured. This is often done using the bar test, where the rat's forepaws are placed on a horizontal bar, and the time it takes for the rat to remove its paws is recorded.
-
Data Analysis: The duration of catalepsy is compared between the vehicle-treated group and the group treated with the mGluR4 PAM. A significant reduction in catalepsy duration suggests a potential therapeutic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mGluR4 signaling pathway and the workflow for assessing in vivo specificity.
Caption: Simplified mGluR4 signaling cascade.
Caption: Workflow for assessing in vivo specificity.
Discussion and Conclusion
This compound serves as a valuable tool for the in vivo characterization of mGluR4 and the assessment of receptor occupancy by other PAMs. Its high affinity makes it a suitable PET radioligand.[1] However, for studies requiring a therapeutic effect or for direct comparison of functional outcomes, other PAMs with well-documented selectivity and favorable pharmacokinetic profiles, such as ML128, ML182, or ADX88178, may be more appropriate.
The choice of an mGluR4 PAM for in vivo research should be guided by the specific experimental question. For imaging and receptor occupancy studies, this compound is a primary choice. For behavioral and efficacy studies, a highly selective and potent PAM with good brain penetrance is essential. The data presented in this guide provides a framework for making an informed decision. Researchers should always consult the primary literature for the most detailed information on the pharmacological properties of these compounds.
References
- 1. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Test-retest properties of [11C]PXT012253 as a positron emission tomography (PET) radiotracer in healthy human brain: PET imaging of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and Insights in Positron Emission Tomography (PET) Tracers for Metabotropic Glutamate Receptor 4 (mGluR4) imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PXT-012253
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of PXT-012253, a research-grade radioligand. Adherence to these procedures is critical to ensure personnel safety and compliance with regulatory standards for both chemical and low-level radioactive waste.
Substance Identification:
-
Chemical Name: N-(4-chloro-3-(methylthio)phenyl)picolinamide[1]
-
CAS Number: 1835647-08-9[1]
-
Primary Use: A carbon-11-labeled PET radioligand for research use only.[1]
-
Important Note: This product is intended for research applications and is not for human or veterinary use.[1]
While this compound may be shipped as a non-hazardous chemical for transport purposes, its disposal is governed by its composition, which includes a chemical component and a radioactive isotope (Carbon-11).[1] Carbon-11 has a very short half-life of approximately 20.3 minutes, which is a critical factor in its disposal.
Waste Characterization and Segregation
The first step in proper disposal is to characterize and segregate the waste. All items contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be treated as low-level radioactive waste.
Waste Stream Summary
| Waste Component | Waste Category | Key Characteristics | Primary Disposal Method |
| This compound Compound | Chemical Waste | Chlorinated aromatic amide with a methylthio group. | Await radioactive decay, then dispose of as chemical waste. |
| Carbon-11 Isotope | Radioactive Waste | Emitter of beta+ radiation with a half-life of ~20.3 minutes. | Decay-In-Storage (DIS). |
| Contaminated Labware | Solid Radioactive Waste | Vials, pipette tips, bench paper, gloves, etc. | Await radioactive decay, then dispose of as chemical or solid waste. |
| Contaminated Solvents | Liquid Radioactive Waste | Solvents used to prepare or handle this compound. | Await radioactive decay, then dispose of as hazardous chemical waste. |
Experimental Protocol for Disposal
The following protocol outlines the standard procedure for the disposal of this compound, leveraging the short half-life of Carbon-11 through a Decay-In-Storage (DIS) process.
Personnel Safety:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, when handling this compound or its waste.
-
Conduct all handling and waste collection in a designated area, preferably within a fume hood, to minimize inhalation risk.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Place all solid waste contaminated with this compound (e.g., vials, pipette tips, absorbent paper, gloves) into a designated, clearly labeled, and properly shielded radioactive waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled radioactive liquid waste container. Do not mix with other chemical waste streams at this stage.
-
-
Labeling:
-
The waste container label must include:
-
The words "Caution, Radioactive Material."
-
The radionuclide: Carbon-11 .
-
The date of collection.
-
The name of the principal investigator or lab group.
-
-
-
Decay-In-Storage (DIS):
-
Due to the short half-life of Carbon-11 (~20.3 minutes), the primary method for radiological disposal is to allow the material to decay to background radiation levels.
-
A general rule of thumb is to store the waste for at least 10 half-lives to ensure sufficient decay.
-
Calculation: 10 half-lives x 20.3 minutes/half-life = 203 minutes (approximately 3.5 hours).
-
-
To be conservative and ensure complete decay, it is recommended to store the waste for a minimum of 24 hours in a secure, designated radioactive materials storage area.
-
-
Post-Decay Survey:
-
After the storage period, survey the waste container with a radiation survey meter (e.g., a Geiger-Müller counter) to confirm that the radioactivity is indistinguishable from background levels.
-
The survey must be performed by personnel trained in radiation safety.
-
-
Final Disposal:
-
Once the waste is confirmed to be at background radiation levels, the radioactive hazard is no longer present. The waste must now be disposed of based on its chemical properties.
-
Deface or remove all radioactive material labels from the container.
-
Dispose of the now non-radioactive chemical waste in accordance with your institution's hazardous waste guidelines. This typically involves collection by your institution's Environmental Health & Safety (EHS) department.[2][3][4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: These procedures are based on general best practices for laboratory safety. Always consult your institution's specific Safety Data Sheets (SDS), radiation safety officer, and Environmental Health & Safety (EHS) department for detailed protocols and local regulatory requirements.[2][3][4]
References
Personal protective equipment for handling PXT-012253
Essential Safety and Handling Guide for PXT-012253
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS# 1835647-08-9), a carbon-11-labeled PET radioligand.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the safety protocols for structurally similar compounds, including picolinamide (B142947) derivatives, chlorinated aromatic compounds, and organosulfur compounds. These procedures are designed to ensure the safety of laboratory personnel and the proper management of chemical waste.
Summary of Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[2] | Protects eyes from splashes, aerosols, and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] Consult the glove manufacturer's compatibility chart for specific chemical resistance. | Prevents skin contact with the chemical, which could cause irritation or allergic reactions. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is advised. | Protects against accidental spills and contamination of personal clothing. |
| Foot Protection | Closed-toe and closed-heel shoes, preferably made of a chemical-resistant material. | Prevents exposure from spills and protects feet from dropped objects. |
| Respiratory | A respirator is not generally required if work is conducted in a properly functioning chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Protects the respiratory system from inhalation of the compound, which may be toxic. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Fume Hood: All work with this compound, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Equipment: An accessible and recently tested eyewash station and safety shower are mandatory in the work area.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as detailed in the table above.
-
Inspect gloves for any signs of damage before use.
3. Handling the Compound:
-
Weighing: If handling a solid form, weigh the compound on-site in the fume hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by a soap and water wash.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield or goggles, lab coat, and then respirator (if used).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container for liquid chlorinated organic compounds. Do not pour any solutions containing this compound down the drain.[3]
-
Sharps: Contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.
2. Disposal Method:
-
Due to its chlorinated aromatic structure, this compound waste should be disposed of through high-temperature incineration by a licensed hazardous waste disposal company.[4][5] This method ensures the complete destruction of the compound.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
3. Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) in a fume hood. Collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
Experimental Workflow and Safety Protocol Diagram
The following diagram illustrates the logical flow of the safety and handling procedures for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
